2-Hydroxypropyl methacrylate
Description
Overview of Methacrylate (B99206) Monomers in Polymer Chemistry
Methacrylate monomers are a class of chemical compounds derived from methacrylic acid and its esters. chemicalsafetyfacts.org They are fundamental building blocks in polymer chemistry, widely used to synthesize a variety of polymers and plastics with applications ranging from medical devices to industrial coatings. chemicalsafetyfacts.orgnih.gov The general structure of a methacrylate monomer features a methacrylate group, which is highly reactive and allows for polymerization, a process where individual monomer molecules link together to form long polymer chains. chemicalbook.comgantrade.com
The versatility of methacrylate monomers stems from the ability to modify the ester group (the "R" group in the chemical structure), which in turn influences the properties of the resulting polymer. gantrade.com By changing this side group, polymers with a wide range of characteristics such as hardness, flexibility, and hydrophilicity can be produced. chemicalbook.com For instance, methyl methacrylate (MMA) is a key component in the production of poly(methyl methacrylate) (PMMA), a transparent and durable plastic commonly known as acrylic or Plexiglas. gantrade.comxometry.com
Methacrylate monomers readily undergo polymerization, typically through a free-radical mechanism, to form high molecular weight homopolymers and copolymers. gantrade.comfrontiersin.org This process can be initiated by heat, light, or chemical initiators. xometry.comfrontiersin.org The ability to copolymerize, or combine different types of monomers, allows for the creation of materials with tailored properties that are not achievable with a single type of monomer. gantrade.com This has led to the development of a vast array of acrylic-based polymers with applications in paints, adhesives, coatings, and more. nih.govgantrade.com
Distinctive Structural Features of HPMA and their Implications for Reactivity
2-Hydroxypropyl methacrylate (HPMA) is an ester of methacrylic acid and is a functional hydrophobic hydroxy monomer. jamorin.com Its chemical formula is C7H12O3. jamorin.comnih.gov The structure of HPMA is distinguished by two key functional groups: a methacrylate group and a hydroxyl (-OH) group attached to a propyl chain. chemicalbook.com This dual functionality is the primary reason for its versatility and wide range of applications in polymer science. chemicalbook.com
The methacrylate group provides the site for free-radical polymerization, allowing HPMA to form homopolymers or copolymerize with other monomers. chemicalbook.com This is a characteristic feature of all methacrylate monomers. However, the presence of the hydroxyl group sets HPMA apart. This hydroxyl group imparts several important properties to the monomer and the resulting polymers. chemicalbook.com
Firstly, the hydroxyl group increases the hydrophilicity (water-attracting nature) of the polymer, making it suitable for applications where interaction with aqueous environments is desired, such as in biomedical applications. chemicalbook.com Secondly, the hydroxyl group serves as a reactive site for further chemical modifications. chemicalbook.com It can participate in reactions like esterification, etherification, and cross-linking, which allows for the creation of complex polymer networks and grafted structures. chemicalbook.com This ability to cross-link enhances the mechanical strength and thermal stability of the final material. chemicalbook.com
The presence of the hydroxyl group also improves adhesion to various surfaces and imparts properties like corrosion resistance and weather resistance to coatings and adhesives. The combination of a reactive methacrylate group for polymerization and a functional hydroxyl group for further modification and property enhancement makes HPMA a highly valuable monomer in the design of advanced materials. chemicalbook.com
Table 1: Physical and Chemical Properties of this compound (HPMA)
| Property | Value |
|---|---|
| Chemical Formula | C7H12O3 jamorin.comnih.gov |
| Molecular Weight | 144.17 g/mol jamorin.com |
| Appearance | Clear, colorless liquid jamorin.com |
| Odor | Pungent, sweet chemicalbook.com |
| Density | 1.029 g/cm³ at 20°C jamorin.com |
| Boiling Point | 209°C (at 5 mmHg) jamorin.com |
| Freezing Point | -58°C jamorin.com |
| Flash Point | 104°C jamorin.com |
| Viscosity | 8.9 mPa·s at 20°C jamorin.com |
| Solubility in Water | Soluble chemicalbook.com |
Historical Context and Evolution of HPMA Research in Polymer Science
The development of methacrylate polymers dates back to the early 19th century with the initial synthesis of acrylic acids. gantrade.com It took several decades of research before the polymerization of methacrylic acid and its esters was fully understood and utilized. gantrade.com The breakthrough came in the 1930s with the commercialization of poly(methyl methacrylate) (PMMA), which marked the beginning of the widespread use of acrylic polymers. gantrade.com
Research into hydroxy-functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), gained momentum in the mid-20th century. In 1953, Otto Wichterle and Drahoslav Lím patented a cross-linked hydrogel based on HEMA, which later became the material for the first soft contact lenses in 1961. wikipedia.orgfupress.net This pioneering work demonstrated the potential of incorporating hydroxyl groups into methacrylate polymers to create biocompatible and hydrophilic materials. fupress.net
Following the success of HEMA, research expanded to other hydroxyalkyl methacrylates, including this compound (HPMA). Scientists began to explore how the slightly different structure of HPMA, with its additional methyl group on the propyl chain, would influence polymer properties. Research in the latter half of the 20th century focused on the synthesis of HPMA-based polymers and copolymers for various applications. whiterose.ac.ukresearchgate.net
In the mid-1970s, Dr. Jindřich Kopeček and his colleagues at the Czechoslovak Academy of Sciences began investigating poly(HPMA) as a carrier for drug delivery systems, particularly for anti-cancer drugs. This research was a significant step in the evolution of HPMA, moving it into the realm of biomedical engineering and advanced drug delivery. The development of HPMA-based polymers for controlled drug release and targeted therapy has been a major focus of research ever since. chemicalbook.com
Significance of HPMA in Contemporary Material Science Research
In contemporary materials science, this compound (HPMA) continues to be a monomer of significant interest due to its unique combination of properties. chemicalbook.com Its ability to form polymers with controlled hydrophilicity, biocompatibility, and reactive sites for further modification makes it a versatile building block for a wide range of advanced materials. chemicalbook.com
One of the most prominent areas of current research is in the field of biomedical materials. HPMA-based polymers are extensively studied for applications such as drug delivery systems, hydrogels for tissue engineering, and dental materials. chemicalsafetyfacts.orgchemicalbook.com The biocompatibility and non-toxic nature of poly(HPMA) make it an excellent candidate for in-vivo applications. Researchers are actively developing HPMA-based nanoparticles and hydrogels that can encapsulate drugs and release them in a controlled manner, responding to specific physiological triggers like pH or temperature. chemicalbook.com
Beyond biomedical applications, HPMA is crucial in the development of high-performance coatings, adhesives, and sealants. chemicalbook.com The hydroxyl groups in HPMA-containing polymers enhance adhesion to various substrates, improve weather and chemical resistance, and provide sites for cross-linking to create durable and robust materials. These properties are highly sought after in the automotive, architectural, and industrial coatings industries. chemicalbook.com
Furthermore, HPMA is utilized in the synthesis of responsive or "smart" polymers. These are materials that can change their properties in response to external stimuli such as temperature, pH, or light. The hydroxyl group of HPMA can be modified with responsive chemical moieties, allowing for the creation of polymers that can, for example, switch between being hydrophilic and hydrophobic. This has potential applications in areas like self-cleaning surfaces, sensors, and controlled-release systems.
Recent research has also explored the use of HPMA in advanced polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. whiterose.ac.ukrsc.org These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as block copolymers. whiterose.ac.ukrsc.org The synthesis of block copolymers containing HPMA has opened up new possibilities for creating self-assembling nanomaterials with ordered structures like spheres, worms, and vesicles, which have potential applications in nanotechnology and drug delivery. whiterose.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029629 | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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CAS No. |
25703-79-1, 923-26-2 | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| Record name | Poly(2-hydroxypropyl methacrylate) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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| Record name | 2-hydroxypropyl methacrylate | |
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| Record name | 2-HYDROXYPROPYL METHACRYLATE | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis and Polymerization Methodologies of Hpma and Its Derivatives
Monomer Synthesis Pathways
The industrial production of HPMA primarily relies on esterification reactions. Two common methods involve the reaction of methacrylic acid with propylene (B89431) oxide and the esterification of propylene glycol with methacrylic anhydride (B1165640).
Esterification Reactions for HPMA Synthesis
The reaction between methacrylic acid and propylene oxide is a widely employed industrial method for synthesizing HPMA. arpadis.comatamankimya.com This process involves the ring-opening of the propylene oxide epoxide ring by the carboxylic acid group of methacrylic acid. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
A variety of catalysts can be utilized, including tertiary amines, quaternary ammonium (B1175870) salts, alkali metal hydroxides, and salts of organic carboxylic acids. google.com For instance, a laboratory-scale synthesis might involve reacting methacrylic acid with propylene oxide in the presence of a catalyst like pyridine (B92270) or sodium hydroxide. The reaction is often carried out in a solvent such as toluene (B28343) at elevated temperatures, for example, 80–85 °C. google.com To prevent premature polymerization of the monomer during synthesis and storage, inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are added. atamankimya.com
The molar ratio of the reactants and the catalyst concentration are critical parameters that are optimized to maximize the yield and purity of HPMA while minimizing the formation of byproducts. smolecule.com A typical molar ratio of methacrylic acid to propylene oxide might be in the range of 1:1 to 1:1.2. google.com
Table 1: Representative Reaction Conditions for HPMA Synthesis from Methacrylic Acid and Propylene Oxide
| Parameter | Value | Reference |
| Reactants | Methacrylic Acid, Propylene Oxide | arpadis.comatamankimya.com |
| Catalyst | Pyridine, Sodium Hydroxide, Iron(III) oxide | google.com |
| Inhibitor | Hydroquinone (HQ), MEHQ | atamankimya.com |
| Solvent | Toluene | |
| Temperature | 80–85 °C | google.com |
| Molar Ratio (MAA:PO) | 1:1 - 1:1.2 | google.com |
This table is interactive. Click on the headers to sort the data.
An alternative route to HPMA is the esterification of propylene glycol with methacrylic anhydride. smolecule.com This method involves the reaction of the hydroxyl groups of propylene glycol with the anhydride, leading to the formation of the methacrylate (B99206) ester and methacrylic acid as a byproduct.
This reaction can be catalyzed by acids. The direct esterification of propylene glycol with methacrylic acid is also a viable, though often slower, pathway. oecd.org The use of methacrylic anhydride can offer advantages in terms of reaction kinetics and equilibrium position.
Synthesis from Methacrylic Acid and Propylene Oxide
Isomeric Composition and Characterization
The synthesis of HPMA from propylene oxide and methacrylic acid results in a mixture of two structural isomers: 2-hydroxypropyl methacrylate and 2-hydroxy-1-methylethyl methacrylate. oecd.orgresearchgate.net This is due to the nature of the epoxide ring-opening, which can occur at either of the two carbon atoms of the propylene oxide ring. The primary isomer is typically this compound. researchgate.net
The characterization of this isomeric mixture is crucial for understanding the properties of the resulting polymers. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze the composition. researchgate.net Specifically, 1H NMR spectroscopy is a powerful tool for determining the relative proportions of the two isomers. researchgate.net Commercial HPMA is generally sold as a mixture of these isomers, and this is often specified by the supplier. cymitquimica.comavantorsciences.com
Homopolymerization of HPMA
HPMA readily undergoes polymerization to form poly(this compound) (PHPMA), a polymer with a range of applications. The presence of the methacrylate group makes it particularly susceptible to free-radical polymerization. chemicalbook.com
Free-Radical Polymerization Techniques
Free-radical polymerization is the most common method for producing PHPMA. chemicalbook.com This process can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN), or through photopolymerization using a suitable photoinitiator. smolecule.comrsc.org The polymerization can be carried out in bulk, solution, or as a dispersion polymerization. researchgate.net
Conventional free-radical polymerization often results in polymers with a broad molecular weight distribution. mdpi.com To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled or living radical polymerization techniques are employed. These include:
Atom Transfer Radical Polymerization (ATRP): This technique allows for the synthesis of well-defined PHPMA with controlled molecular weights and low dispersity. mdpi.com
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful method for producing PHPMA with predetermined molecular weights and narrow molecular weight distributions. mdpi.comrsc.org It is particularly useful in aqueous dispersion polymerization to create well-defined nanoparticles. researchgate.netrsc.org
The choice of polymerization technique depends on the desired properties of the final polymer. For applications requiring a high degree of control over the polymer structure, such as in biomedical fields, controlled radical polymerization methods are preferred. mdpi.comnih.gov
Table 2: Comparison of Free-Radical Polymerization Techniques for HPMA
| Technique | Initiator/Mediator | Key Advantages | Reference |
| Conventional Free-Radical | AIBN, Photoinitiators | Simplicity, wide applicability | smolecule.comrsc.org |
| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex | Controlled molecular weight, low dispersity | mdpi.com |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | RAFT agent (e.g., dithioesters) | Controlled molecular weight, narrow dispersity, applicable in aqueous systems | mdpi.comrsc.org |
This table is interactive. Click on the headers to sort the data.
Controlled Radical Polymerization (CRP) of HPMA
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a set of techniques that allow for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. researchgate.netacs.orgwikipedia.org Unlike conventional free-radical polymerization, CRP methods introduce a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.org This reversible deactivation tames the radical concentration, minimizing termination reactions and enabling chains to grow more uniformly. researchgate.net The two most common CRP methods applied to the synthesis of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netmdpi.comnih.gov These techniques are crucial for designing well-defined HPMA-based materials for various applications. mdpi.com
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a highly versatile CRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent. wikipedia.org The process involves a degenerate chain transfer mechanism where the RAFT agent reversibly reacts with propagating polymer chains through a two-step addition-fragmentation sequence. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (Đ < 1.2). researchgate.net The choice of RAFT agent is critical and depends on the monomer being polymerized. mdpi.com For methacrylates like HPMA, dithiobenzoates and trithiocarbonates are often effective. mdpi.comresearchgate.net
RAFT polymerization has been successfully employed for HPMA in various formulations, including aqueous dispersion polymerization, which is a key method for producing structured nanoparticles through a process called polymerization-induced self-assembly (PISA). nih.govrsc.org In a typical PISA synthesis, a water-soluble polymer block, or macro-CTA, is chain-extended with the water-miscible HPMA monomer. nih.gov As the HPMA polymerizes, the growing poly(HPMA) (PHPMA) block becomes insoluble, triggering self-assembly into nanoparticles with morphologies such as spheres, worms, or vesicles. whiterose.ac.uknih.gov The final morphology is dictated by the packing parameter, which increases as the hydrophobic PHPMA block grows. nih.gov
Research has demonstrated the synthesis of various diblock copolymers using this method. For instance, poly(stearyl methacrylate)-poly(this compound) (PSMA-PHPMA) nanoparticles were synthesized via RAFT dispersion polymerization of HPMA in mineral oil, achieving monomer conversions ≥98% and molecular weight distributions (Mw/Mn) of ≤ 1.37. rsc.org Similarly, a poly(ethylene glycol) (PEG)-based macro-CTA was used for the RAFT aqueous dispersion polymerization of HPMA at 50 °C, yielding copolymers with low polydispersities (Mw/Mn < 1.25). acs.org Kinetic studies of the surfactant-free RAFT aqueous dispersion polymerization of HPMA show a linear evolution of the number-average molecular weight (Mn) with monomer conversion, while maintaining low dispersity (Đ), which is characteristic of a controlled polymerization process. rsc.org
| Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Dispersity (Mw/Mn) |
|---|---|---|
| 20 | 5,200 | 1.18 |
| 45 | 10,100 | 1.15 |
| 68 | 14,800 | 1.13 |
| 85 | 18,500 | 1.12 |
| 95 | 20,800 | 1.12 |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to establish a reversible equilibrium between active radicals and dormant alkyl halide species. wikipedia.org The catalyst complex, formed by a copper halide and a ligand, reversibly abstracts a halogen atom from an initiator molecule or the dormant polymer chain end, generating a radical that can propagate. wikipedia.orgacs.org This method provides excellent control over molecular weight, low polydispersity, and allows for the synthesis of complex polymer architectures. wikipedia.orgijpras.comijpras.com
The direct polymerization of hydroxy-functional methacrylates like HPMA via ATRP can be challenging due to the labile proton on the hydroxyl group, which can interfere with the catalyst system. cmu.eduacs.org However, successful ATRP of HPMA has been achieved by carefully adjusting reaction conditions. mdpi.comacs.org Key adjustments include the use of specific solvent systems and lower reaction temperatures. cmu.eduacs.org For example, the homopolymerization of HPMA in methanol (B129727) at 20 °C using a copper-based catalyst resulted in high conversion with a final polydispersity of 1.09. acs.org In another study, well-defined PHPMA was synthesized in a 9:1 w/w isopropanol/water mixture at 50 °C, yielding polymers with low polydispersities (Mw/Mn < 1.25). nih.gov These findings demonstrate that with optimized conditions, ATRP is a highly effective method for producing well-controlled PHPMA. acs.orgnih.gov
| Catalyst System | Initiator | Solvent | Temperature (°C) | Final Dispersity (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| CuCl/bpy | OEO−Br | Methanol | 20 | 1.09 | acs.org |
| CuCl/bpy | 2-(dimethylamino)ethyl-2-bromoisobutyrylamide | Isopropanol/Water (9:1 w/w) | 50 | <1.25 | nih.gov |
| Cu(I)Br/bpy | diethyl meso-2, 5-dibromoadipate | Methanol | Room Temp. | Low | ijpras.comijpras.com |
Dispersion Polymerization for Poly(HPMA) Latex Particle Synthesis
Dispersion polymerization is a heterogeneous polymerization method used to produce polymer particles of controlled size, typically in the range of 0.1 to 15 µm. mdpi.com The key requirement for this technique is that the monomer must be soluble in the polymerization medium, while the resulting polymer is not. mdpi.comresearchgate.net To prevent the precipitating polymer from forming a bulk mass, a stabilizer is added to the system, which adsorbs onto the surface of the newly formed polymer particles and confers colloidal stability. researchgate.net Aqueous dispersion polymerization of HPMA is a notable example, as HPMA is water-miscible, but its homopolymer, poly(HPMA), is water-insoluble. researchgate.netresearchgate.net This process has been used to efficiently synthesize stable poly(HPMA) latex particles. researchgate.netresearchgate.net
Role of Steric Stabilizers (e.g., Poly(N-vinylpyrrolidone))
In the aqueous dispersion polymerization of HPMA, a steric stabilizer is crucial for preventing the aggregation of nascent polymer particles and ensuring the formation of a stable latex. researchgate.netresearchgate.net Poly(N-vinylpyrrolidone) (PVP or PNVP) is commonly used for this purpose. mdpi.comresearchgate.netresearchgate.net The mechanism of stabilization involves the adsorption of PVP chains onto the surface of the precipitating PHPMA particles. The solvated PVP chains then extend into the aqueous medium, forming a protective steric barrier that prevents the particles from coalescing due to van der Waals forces. This steric repulsion ensures that the particles remain well-dispersed throughout the polymerization, resulting in a stable colloidal latex. researchgate.netresearchgate.net
Control of Latex Particle Diameter and Size Distribution
A significant advantage of dispersion polymerization is the ability to control the size and size distribution of the resulting latex particles. For the aqueous dispersion polymerization of HPMA, the final mean particle diameter can be tuned over a wide range by systematically varying the synthesis parameters. researchgate.netresearchgate.net Key parameters that influence particle size include:
Stabilizer Concentration: The concentration of the steric stabilizer (e.g., PVP) has a direct impact on particle size. Generally, a higher stabilizer concentration leads to the formation of smaller particles, as there is more stabilizer available to stabilize a larger total surface area of smaller particles.
Initiator Type and Concentration: The choice of initiator (e.g., different azo initiators) and its concentration can affect the rate of polymerization and nucleation, thereby influencing the final particle size. researchgate.net
Addition of Comonomers or Co-surfactants: The introduction of a comonomer or a co-surfactant can alter the solvency of the medium and the particle nucleation process, providing another handle to control particle diameter. researchgate.net
By carefully adjusting these parameters, researchers have been able to produce poly(HPMA) latexes with mean diameters of up to 1 µm and with narrow size distributions in most cases. researchgate.netresearchgate.net
Preparation of Nanocomposite Particles
Dispersion polymerization can be adapted to prepare nanocomposite particles by incorporating inorganic nanoparticles into the polymer matrix during synthesis. researchgate.net Colloidally stable poly(this compound)-silica nanocomposite particles have been successfully prepared via aqueous dispersion polymerization. researchgate.net The process typically involves using a binary stabilizer system consisting of an aqueous silica (B1680970) sol (e.g., 20 nm diameter) and a polymeric stabilizer like PVP. researchgate.net
The key to achieving high incorporation efficiency of the silica nanoparticles is the optimization of the synthesis conditions. researchgate.net The judicious choice of an anionic initiator, in combination with the PVP and silica sol, is critical for the formation of stable nanocomposite particles. researchgate.net By optimizing the initial concentration of the silica sol, researchers have achieved silica incorporation efficiencies close to 100%. researchgate.net The resulting nanocomposite particles consist of a PHPMA matrix with well-dispersed silica nanoparticles encapsulated within. researchgate.net
Copolymerization of HPMA
The incorporation of HPMA into copolymers is a key strategy for introducing hydroxyl functional groups along a polymer backbone. These groups enhance properties such as adhesion and provide sites for subsequent cross-linking, which is essential for creating robust materials like thermoset polymers. atamankimya.com The distribution and reactivity of HPMA within the copolymer chain are critical factors that influence the final properties of the material. tandfonline.comtandfonline.com
HPMA Copolymerization with Alkyl Methacrylatesmdpi.com
The copolymerization of HPMA with various alkyl methacrylates is a fundamental method for producing hydroxy-functional acrylic polymers. tandfonline.comtandfonline.com These copolymers are precursors to thermoset acrylics, which are valued in applications like coatings and adhesives for their durability and solvent resistance. atamankimya.comtandfonline.com The behavior of these copolymerization reactions is quantitatively described by reactivity ratios, which dictate the arrangement of monomer units in the resulting polymer chain. tandfonline.comtandfonline.com
The reactivity ratios for the copolymerization of this compound (HPMA, M₁) with several alkyl methacrylates (M₂) have been determined through bulk polymerization at 60°C with benzoyl peroxide as the initiator. tandfonline.comtandfonline.com The copolymer compositions were ascertained by measuring their hydroxyl content, and the reactivity ratios were calculated using the YBR method. tandfonline.com
In the copolymerization with ethyl methacrylate (EMA), the reactivity ratios were found to be r₁ = 1.807 ± 0.032 and r₂ = 0.245 ± 0.021. tandfonline.comtandfonline.com For copolymerization with n-butyl methacrylate (BMA), the ratios were r₁ = 2.378 ± 0.001 and r₂ = 0.19 ± 0.01. tandfonline.comtandfonline.com When copolymerized with 2-ethylhexyl methacrylate (EHMA), the values were r₁ = 4.370 ± 0.048 and r₂ = 0.103 ± 0.006. tandfonline.comtandfonline.com Additionally, the copolymerization of HPMA with methyl methacrylate (MMA) yielded reactivity values of 1.06 for HPMA and 0.40 for MMA. mdpi.com
The data indicates that HPMA (M₁) is consistently more reactive than the comonomer alkyl methacrylates (M₂) toward both types of propagating radicals, as r₁ is significantly greater than r₂ in all studied systems. tandfonline.comtandfonline.com This suggests that the resulting copolymer will have sequences of HPMA units interspersed with single alkyl methacrylate units. tandfonline.comtandfonline.com The reactivity of the alkyl methacrylate comonomer decreases as the size of the alkyl group increases (EMA > BMA > EHMA), a trend influenced by steric factors. tandfonline.com
| Alkyl Methacrylate (M₂) | r₁ (HPMA) | r₂ (Alkyl Methacrylate) | Source |
|---|---|---|---|
| Ethyl Methacrylate (EMA) | 1.807 ± 0.032 | 0.245 ± 0.021 | tandfonline.comtandfonline.com |
| n-Butyl Methacrylate (BMA) | 2.378 ± 0.001 | 0.19 ± 0.01 | tandfonline.comtandfonline.com |
| 2-Ethylhexyl Methacrylate (EHMA) | 4.370 ± 0.048 | 0.103 ± 0.006 | tandfonline.comtandfonline.com |
| Methyl Methacrylate (MMA) | 1.06 | 0.40 | mdpi.com |
The determined reactivity ratios have significant implications for the synthesis of thermoset acrylic polymers. tandfonline.com These polymers gain their robust, cross-linked network structure by reacting the hydroxyl functional groups of the HPMA units with suitable cross-linking agents. tandfonline.comtandfonline.com The distribution of these functional groups along the polymer chain, which is controlled by the reactivity ratios, is crucial for optimizing the physical properties of the final thermoset material. tandfonline.com
Since HPMA is more reactive than the alkyl methacrylate comonomers (r₁ > r₂), the initial copolymer chains formed are richer in HPMA. tandfonline.comtandfonline.com This leads to a non-uniform distribution of cross-linkable hydroxyl groups. Understanding these reactivity ratios allows for the selection of appropriate comonomers and reaction conditions to tailor the monomer sequence distribution. tandfonline.com By controlling the arrangement of HPMA units, it is possible to optimize properties such as the thermomechanical performance and solvent resistance of the resulting cross-linked polymer for specific applications. tandfonline.comtandfonline.com
Reactivity Ratio Determination and Analysis
Synthesis of Diblock Copolymers via Polymerization-Induced Self-Assembly (PISA)tandfonline.comchalmers.sersc.orgrsc.orgacs.org
Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient technique for the synthesis of block copolymer nano-objects directly at high concentrations. rsc.orgnih.gov PISA involves a chain extension of a soluble polymer block (macro-chain transfer agent) with a second monomer that, upon polymerization, forms an insoluble block. whiterose.ac.uk This insolubility drives the in situ self-assembly of the forming diblock copolymers into various morphologies, such as spheres, worms, or vesicles. whiterose.ac.ukrsc.org HPMA is frequently used as the core-forming block in PISA formulations. whiterose.ac.uk
Diblock copolymer nanoparticles of poly(stearyl methacrylate)-poly(this compound) (PSMA-PHPMA) have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization in a non-polar medium. rsc.orgwhiterose.ac.uk In this process, a PSMA macro-chain transfer agent, which is soluble in mineral oil, is chain-extended with HPMA at 90°C. rsc.orgwhiterose.ac.uk The resulting PHPMA block is insoluble in the mineral oil, triggering the PISA process. rsc.orgwhiterose.ac.uk
This synthesis is notably rapid, with high conversions of HPMA (≥98%) achieved in under 70 minutes. rsc.orgwhiterose.ac.uk The polymerization is well-controlled, yielding copolymers with high blocking efficiencies and relatively narrow molecular weight distributions (Mₙ/Mₙ ≤ 1.37). rsc.orgwhiterose.ac.uk By adjusting synthesis conditions like the target degree of polymerization of the PHPMA block and the total solids content, a range of morphologies including spheres, worms, and vesicles can be reproducibly obtained. rsc.orgwhiterose.ac.uk For instance, PSMA₉-PHPMA₇₀ worms have been observed to undergo a partial worm-to-vesicle transition upon heating. rsc.org
| Parameter | Description | Source |
|---|---|---|
| Polymerization Method | RAFT dispersion polymerization | rsc.orgwhiterose.ac.uk |
| Solvent | Mineral oil | rsc.orgwhiterose.ac.uk |
| Stabilizer Block | Poly(stearyl methacrylate) (PSMA) | rsc.orgwhiterose.ac.uk |
| Core-Forming Monomer | This compound (HPMA) | rsc.orgwhiterose.ac.uk |
| Temperature | 90 °C | rsc.orgwhiterose.ac.uk |
| Conversion Rate | ≥98% within 70 minutes | rsc.orgwhiterose.ac.uk |
| Dispersity (Mₙ/Mₙ) | ≤ 1.37 | rsc.orgwhiterose.ac.uk |
| Achievable Morphologies | Spheres, Worms, Vesicles | rsc.orgwhiterose.ac.uk |
A thermoresponsive diblock copolymer, poly(N-(2-hydroxypropyl) methacrylamide)-poly(this compound) (PHPMAC-PHPMA), has been synthesized using RAFT aqueous dispersion polymerization of HPMA. nih.govaston.ac.uk In this PISA formulation, a water-soluble PHPMAC macro-chain transfer agent is extended with HPMA at 70°C. aston.ac.uk The resulting PHPMA block is hydrophobic, driving the self-assembly into nanoparticles. aston.ac.uk
Remarkably, a single copolymer composition of this system can exhibit a range of morphologies depending on the temperature of the aqueous solution. nih.govaston.ac.uk For example, a specific PHPMAC₄₁-PHPMA₁₈₀ copolymer forms well-defined spheres at 4°C, worms at 22°C, and vesicles at 50°C. nih.govaston.ac.uk This unique triple thermal transition is attributed to the variable hydration of the PHPMA block with temperature, a phenomenon supported by theoretical analysis and NMR studies. nih.gov The near-identical chemical structures of the two monomer units make this system particularly suitable for fundamental studies of PISA and self-assembly behavior. nih.govaston.ac.uk
Poly(methacrylic acid)-poly(this compound) (PMAA-PHPMA) Systems
Poly(methacrylic acid)-poly(this compound) (PMAA-PHPMA) block copolymers are stimulus-responsive systems that have garnered significant interest. These copolymers consist of a hydrophilic, pH-responsive PMAA block and a thermoresponsive PHPMA block. The synthesis of these materials is most effectively achieved through controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
RAFT aqueous dispersion polymerization is a common and efficient method for preparing PMAA-PHPMA diblock copolymers. whiterose.ac.uk In this process, a PMAA chain transfer agent (macro-CTA) is first synthesized, which is then chain-extended with HPMA monomers. whiterose.ac.ukacs.org The polymerization of HPMA typically results in an insoluble block, leading to a process known as polymerization-induced self-assembly (PISA). rsc.orgchinesechemsoc.org This allows for the direct formation of nanoparticles, such as spheres, worms, or vesicles, in aqueous media at high solids content. chinesechemsoc.org
The properties of the resulting PMAA-PHPMA nanoparticles are highly tunable. The final nanoparticle morphology is dependent on factors like the degree of polymerization of both the PMAA and PHPMA blocks. chinesechemsoc.org These systems exhibit dual-responsive behavior; the PMAA block's ionization is controlled by pH, while the PHPMA block can exhibit temperature-responsive solubility changes. whiterose.ac.uk For instance, at a pH where the PMAA block is ionized, the copolymer can form thermoresponsive nanoparticles that may dissolve upon cooling. whiterose.ac.uk This tunable self-assembly behavior makes PMAA-PHPMA systems promising candidates for applications such as advanced pigment dispersants. whiterose.ac.uk The synthesis generally yields copolymers with well-controlled molecular weights and narrow polydispersity indices (PDI or Mw/Mn). rsc.org
| Copolymer System | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| PMAA-PHPMA | RAFT aqueous dispersion polymerization | Forms stimulus-responsive nanoparticles; behavior is pH and thermo-responsive. Used as dispersants for carbon black. | whiterose.ac.uk |
| PSMA-PHPMA | RAFT dispersion polymerization in mineral oil | Demonstrates PISA in non-polar media. Achieved high monomer conversions (≥98%) with narrow PDI (≤ 1.37). Forms spheres, worms, or vesicles. | rsc.org |
| PMAA-PBzMA | RAFT dispersion polymerization in ethanol (B145695) | A PISA method used to form vesicles with low polydispersity by using a binary mixture of two different PMAA macro-CTAs. | acs.orguu.nl |
| PGMA-PHPMA | RAFT aqueous dispersion polymerization | A well-studied PISA system demonstrating that varying the degree of polymerization of both blocks allows for reproducible targeting of sphere, worm, or vesicle morphologies. | chinesechemsoc.org |
Copolymerization with Functional Monomers for Tailored Properties
This compound (HPMA) is a versatile monomer that can be copolymerized with a wide array of functional monomers to create polymers with specifically tailored properties. jamorin.comatamankimya.com The presence of the hydroxyl group on the HPMA monomer enhances hydrophilicity and provides a site for further chemical modification, while the methacrylate group allows for straightforward free-radical polymerization. chemicalbook.com By selecting appropriate comonomers, properties such as chemical resistance, adhesion, flexibility, and environmental responsiveness can be precisely controlled. jamorin.comchemicalbook.com
Controlled radical polymerization techniques, especially RAFT, are frequently employed to synthesize well-defined HPMA-based copolymers with controlled molecular weights and low polydispersity. mdpi.comresearchgate.net This precise control over the polymer architecture is crucial for many advanced applications. researchgate.net
The introduction of different functional monomers leads to a variety of property modifications:
Hydrophobic Monomers : When copolymerized with hydrophobic monomers, such as lauryl methacrylate (LMA) or stearyl methacrylate (SMA), the resulting amphiphilic block copolymers can self-assemble in aqueous solutions to form structures like micelles or nanoparticles. rsc.orgmdpi.comacs.orgacs.org
Charged/Ionizable Monomers : Incorporating monomers with acidic groups (e.g., methacrylic acid) or basic groups introduces pH-responsiveness. whiterose.ac.uk
Reactive Monomers : Monomers containing reactive groups, such as azides or protected ketones, can be included in the copolymer. researchgate.net These groups serve as handles for post-polymerization modification via "click" chemistry or other conjugation reactions, allowing for the attachment of imaging agents, peptides, or other functional molecules. researchgate.net For example, HPMA has been copolymerized with an azide-containing monomer, N-(3-azidopropyl)methacrylamide (AzMA), to create a platform for efficient conjugation of various biomolecules. researchgate.net
Peptide Monomers : HPMA can be copolymerized with peptide-based monomers to create materials for biomedical applications like gene delivery. acs.org
This strategy of copolymerization allows for the creation of multifunctional materials from a single, versatile platform, making HPMA copolymers suitable for a broad range of applications, from industrial coatings to advanced drug delivery systems. jamorin.comresearchgate.net
| Functional Comonomer | Synthesis Method | Resulting Copolymer System | Tailored Property/Application | Reference |
|---|---|---|---|---|
| Lauryl Methacrylate (LMA) | RAFT Polymerization | p(HPMA)-block-p(LMA) | Amphiphilicity, self-assembly into nanoaggregates. | acs.orgacs.org |
| Peptide-methacrylamide (K12, K6H5) | RAFT Copolymerization | HPMA-co-peptide | Gene delivery; efficient DNA condensation. | acs.org |
| N-(3-azidopropyl)methacrylamide (AzMA) | RAFT Polymerization | p(HPMA-co-AzMA) | "Click-reactive" platform for bioconjugation. | researchgate.net |
| N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO) | RAFT Copolymerization | P(HPMA-co-HAO) | Coating for magnetic nanoparticles. | mdpi.com |
| Styrene, 4-methoxymethylstyrene (MMS) | Nitroxide-Mediated Polymerization (NMP) | PS-b-P(ClHPMA-co-MMS) | Formation of micelles in selective solvents. | rsc.org |
Poly 2 Hydroxypropyl Methacrylate Phpma in Biomedical and Pharmaceutical Research
PHPMA as a Versatile Polymer Platform for Biomedical Applications
PHPMA stands out as a highly versatile platform in the realm of biomedical research due to several key characteristics. polysciences.commdpi.com Its water-soluble nature and structural stability are crucial for its use in applications within the human body. magtech.com.cn The polymer's backbone is hydrophilic, which helps in creating a hydration layer that can reduce interactions with proteins and other biomacromolecules during blood circulation. mdpi.com This "stealth" characteristic is advantageous for drug delivery systems, as it can prolong their circulation time. mdpi.comresearchgate.net
Furthermore, the chemical structure of PHPMA allows for functionalization. polysciences.comresearchgate.net The pendant hydroxyl groups on the polymer chain can be modified to attach various biologically active molecules, including drugs, imaging agents, and targeting ligands. mdpi.commdpi.com This adaptability allows for the creation of sophisticated polymer-drug conjugates and other advanced materials. mdpi.com Modern polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP) enable the synthesis of PHPMA copolymers with well-defined architectures, such as linear, block, and star-shaped structures, further expanding its versatility. mdpi.commdpi.com
Design and Development of Drug Delivery Systems
The design of effective drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing side effects. utwente.nl PHPMA has emerged as a key player in this area, with its copolymers being extensively utilized to create advanced nanomedicines. mdpi.comnih.gov
PHPMA-based copolymers serve as effective polymeric drug carriers that can improve the solubility of hydrophobic drugs and prolong their circulation in the bloodstream. cas.cznih.gov By covalently attaching a drug to the polymer backbone, often via a biodegradable spacer, a "prodrug" is formed. mdpi.comnih.gov This approach offers several advantages, including protection of the drug from premature degradation and controlled release at the target site. nih.govnih.gov
The release of the drug from the polymer carrier is a critical aspect of the delivery system's design. nih.gov This can be achieved through various mechanisms, including the enzymatic or hydrolytic cleavage of the linker connecting the drug to the polymer. nih.govacs.org The rate of this cleavage can be engineered to control the drug release kinetics. For instance, some linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found in the target tissue, such as the acidic environment of a tumor or the presence of certain enzymes. acs.org This ensures that the drug is released predominantly where it is needed, enhancing its therapeutic effect and reducing systemic toxicity. mdpi.comnih.gov
Below is a table summarizing different release mechanisms for PHPMA-based drug carriers:
| Release Mechanism | Trigger | Description |
| Enzymatic Cleavage | Specific enzymes (e.g., lysosomal enzymes) | The linker connecting the drug to the polymer is designed to be a substrate for enzymes that are overexpressed in the target tissue, leading to drug release upon enzymatic action. acs.org |
| pH-Dependent Hydrolysis | Acidic pH (e.g., in tumor microenvironment or endosomes) | The linker is stable at physiological pH (around 7.4) but hydrolyzes and releases the drug in the more acidic environment of tumors or intracellular compartments like endosomes and lysosomes. acs.org |
| Redox-Responsive Cleavage | High glutathione (B108866) (GSH) concentration (e.g., intracellularly) | Linkers containing disulfide bonds can be cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream, triggering drug release. |
This table is generated based on information from the text.
PHPMA's ability to form hydrogels makes it an excellent candidate for creating drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner. mdpi.com Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids. grafiati.com This high water content contributes to their biocompatibility and allows for the encapsulation of a wide range of drugs. grafiati.com
A key feature of many PHPMA-based hydrogels is their stimuli-responsive nature. nih.gov These "smart" hydrogels can undergo changes in their physical or chemical properties in response to specific environmental triggers, such as pH, temperature, or the presence of certain molecules. grafiati.comresearchgate.net This responsiveness can be harnessed to achieve on-demand drug release. nih.gov For example, a pH-sensitive hydrogel can be designed to swell and release its encapsulated drug in the acidic microenvironment of a tumor. nih.gov Similarly, temperature-sensitive hydrogels can be engineered to release their payload when the local temperature changes. rsc.org
The following table outlines different stimuli that can trigger drug release from PHPMA hydrogels:
| Stimulus | Mechanism of Action |
| pH | Changes in the ionization state of functional groups within the hydrogel network lead to swelling or shrinking, which modulates drug diffusion and release. nih.gov |
| Temperature | Polymers exhibiting a lower critical solution temperature (LCST) undergo a phase transition from a swollen to a collapsed state as the temperature increases, causing the release of the encapsulated drug. rsc.org |
| Biomolecules (e.g., glucose) | Specific binding of a biomolecule to the hydrogel can trigger a conformational change or enzymatic reaction that leads to drug release. researchgate.net |
This table is generated based on information from the text.
In cancer therapy, the targeted delivery of chemotherapeutic agents to tumor tissues is a primary goal to enhance efficacy and reduce severe side effects. nih.gov HPMA-based copolymers have been extensively investigated for this purpose. mdpi.comnih.gov One of the key principles underlying their effectiveness is the Enhanced Permeability and Retention (EPR) effect. nih.gov Due to the leaky vasculature and poor lymphatic drainage of solid tumors, macromolecules like HPMA copolymers can preferentially accumulate in the tumor tissue. nih.govnih.gov
To further improve targeting, HPMA copolymers can be functionalized with specific ligands that bind to receptors overexpressed on the surface of cancer cells. nih.gov This "active targeting" approach enhances the cellular uptake of the polymer-drug conjugate, leading to a higher intracellular concentration of the therapeutic agent. nih.gov Examples of targeting ligands include antibodies, peptides (such as RGD peptides that target integrins), and small molecules like folic acid. nih.govnih.gov
Several HPMA copolymer-drug conjugates have been evaluated in clinical trials for cancer treatment. nih.gov For instance, HPMA copolymer-doxorubicin (DOX) conjugates have demonstrated enhanced anticancer activity and reduced cardiotoxicity compared to free DOX. nih.gov The design of these conjugates often involves a biodegradable linker, such as a Gly-Phe-Leu-Gly (GFLG) peptide sequence, which is cleaved by lysosomal enzymes within the cancer cell to release the active drug. cas.cznih.gov
| Targeting Strategy | Description | Example Ligands |
| Passive Targeting (EPR Effect) | Preferential accumulation of the polymer-drug conjugate in tumor tissue due to its leaky blood vessels and impaired lymphatic drainage. nih.gov | Not applicable (based on polymer size) |
| Active Targeting | Enhanced cellular uptake through the binding of specific ligands on the polymer to receptors on cancer cells. nih.gov | Antibodies, Peptides (e.g., RGD), Folic Acid nih.gov |
This table is generated based on information from the text.
Hydrogel Formulations for Encapsulation and Stimuli-Responsive Release
Applications in Tissue Engineering and Regenerative Medicine
Tissue engineering and regenerative medicine are interdisciplinary fields that aim to repair, replace, or regenerate damaged tissues and organs. mdpi.comnih.gov The development of suitable scaffolds that can support cell growth and guide tissue formation is a critical component of this endeavor. nih.govrsc.org
PHPMA-based hydrogels are widely explored as scaffolds in tissue engineering due to their favorable properties. mdpi.comigi-global.com Their high water content and structural similarity to the natural extracellular matrix (ECM) provide a conducive environment for cell proliferation and survival. nih.gov The porous nature of these hydrogels facilitates the transport of nutrients and oxygen to the encapsulated cells and the removal of metabolic waste. nih.govscienceopen.com
The mechanical and chemical properties of PHPMA hydrogels can be tailored to mimic those of specific native tissues. researchgate.net This is crucial for guiding the differentiation of stem cells into the desired cell types. For instance, by adjusting the crosslinking density, the stiffness of the hydrogel can be controlled to match that of soft tissues like the brain or spinal cord. scienceopen.com
Furthermore, these hydrogels can be functionalized with bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences), to promote cell attachment and migration. nih.govresearchgate.net They can also serve as reservoirs for the controlled release of growth factors and other signaling molecules that direct tissue regeneration. nih.govscienceopen.com This combination of structural support and biological signaling makes PHPMA hydrogels a promising platform for a variety of tissue engineering applications, including the regeneration of bone, cartilage, and neural tissue. scienceopen.comnih.gov
| Feature of PHPMA Hydrogel Scaffolds | Role in Tissue Engineering |
| High Water Content & ECM-like Structure | Provides a biocompatible and supportive environment for cell growth and function. nih.gov |
| Porosity | Enables the transport of nutrients, oxygen, and waste products, which is essential for cell viability. nih.govscienceopen.com |
| Tunable Mechanical Properties | Allows for the creation of scaffolds that mimic the stiffness of the target tissue, influencing cell behavior and differentiation. researchgate.net |
| Functionalization with Bioactive Molecules | Promotes cell adhesion, migration, and differentiation, and allows for the controlled release of growth factors. nih.govresearchgate.net |
This table is generated based on information from the text.
Biomedical Coatings for Devices
The surface of biomedical devices plays a critical role in their interaction with biological systems. Unmodified surfaces can lead to protein adsorption and cell adhesion, potentially causing adverse reactions. PHPMA-based coatings are utilized to mitigate these issues due to their ability to create a hydrophilic and non-fouling surface. nih.gov
These coatings can be applied to various medical devices to improve their biocompatibility. The hydrophilic nature of PHPMA helps in the formation of a hydration layer on the device surface, which acts as a physical barrier to prevent the adhesion of proteins and bacteria. nih.gov This "stealth" characteristic is crucial for devices that are in contact with blood or other bodily fluids. nih.gov
| Device Type | Purpose of PHPMA Coating | Key Research Finding |
| Orthopedic Implants | Reduce bacterial adhesion and biofilm formation. nih.gov | PHPMA coatings can create a non-fouling surface that resists protein and bacterial attachment. nih.gov |
| Catheters | Prevent infection and thrombosis. | The hydrophilic surface minimizes protein adsorption and subsequent thrombus formation. |
| Contact Lenses | Enhance comfort and reduce protein deposition. | PHPMA's water-absorbing properties contribute to a more comfortable and biocompatible lens surface. |
Development of Polymeric Nanomaterials for Therapeutics
PHPMA has emerged as a key player in the development of sophisticated nanomaterials for therapeutic applications, particularly in the realm of nanomedicine. nih.gov Its versatility allows for the creation of various nanostructures designed to improve drug delivery and efficacy. researchgate.net
Amphiphilic block copolymers containing PHPMA can self-assemble in aqueous environments to form nanoparticles and polymeric micelles. nih.govresearchgate.net These core-shell structures are typically composed of a hydrophobic core, which can encapsulate poorly soluble drugs, and a hydrophilic PHPMA shell that provides stability and biocompatibility in the bloodstream. nih.govresearchgate.net
The process of self-assembly can be triggered by changes in the system, such as temperature or the addition of a different solvent. cuni.cz Polymerization-induced self-assembly (PISA) is a powerful technique for creating well-defined nanoparticles, including micelles, from amphiphilic block copolymers like those containing PHPMA. nih.govacs.org The size of these self-assembled nanoparticles is a critical factor for their application in tumor imaging and therapy, with sizes in the range suitable for exploiting the enhanced permeability and retention (EPR) effect being particularly desirable. cuni.cz
| Nanostructure | Formation Method | Key Characteristics | Therapeutic Application |
| Polymeric Micelles | Self-assembly of amphiphilic block copolymers (e.g., PCL-b-pHPMA). nih.gov | Core-shell structure, encapsulation of hydrophobic drugs. nih.gov | Delivery of poorly soluble anticancer drugs. nih.gov |
| Nanoparticles | Polymerization-induced self-assembly (PISA). nih.govacs.org | Controlled size and morphology. nih.gov | Targeted drug delivery, imaging agents. cuni.cz |
| Reversibly Core Cross-linked Micelles | Self-assembly of PEG-b-PHPMA-lipoic acid conjugates. acs.orgnih.gov | Reduction-sensitive, high drug loading efficiency. acs.orgnih.gov | Triggered release of drugs like doxorubicin (B1662922) in a reducing environment. nih.gov |
One of the most extensively studied applications of PHPMA is in the creation of polymer-drug conjugates for cancer therapy. nih.govnih.gov In this approach, an anticancer drug is covalently attached to the PHPMA backbone, often via a biodegradable linker. nih.gov This conjugation offers several advantages over the administration of the free drug.
The resulting macromolecular therapeutic, or "nanomedicine," exhibits prolonged circulation in the bloodstream and can preferentially accumulate in solid tumors through the EPR effect. nih.govresearchgate.net This passive targeting increases the drug concentration at the tumor site while reducing systemic toxicity. nih.govresearchgate.net Several HPMA-drug conjugates have entered clinical trials, including those with doxorubicin, paclitaxel, and camptothecin. researchgate.net
| Drug Conjugate | Linker Type | Tumor Targeting Mechanism | Key Research Finding |
| PHPMA-Doxorubicin | pH-sensitive hydrazone bond | Enhanced Permeability and Retention (EPR) effect | Showed preferential accumulation in tumor tissue and reduced cardiotoxicity compared to free doxorubicin. researchgate.net |
| PHPMA-Paclitaxel | Enzymatically cleavable peptide | EPR effect | Improved water solubility and circulation time of the hydrophobic drug. researchgate.net |
| PHPMA-Camptothecin | Ester linkage | EPR effect | Enhanced stability of the active lactone form of the drug. researchgate.net |
A cornerstone of PHPMA's success in nanomedicine is its excellent biocompatibility and low immunogenicity. nih.gov The hydrophilic nature of the polymer backbone leads to the formation of a hydration layer, which creates an energetic barrier to protein adsorption. nih.gov This "stealth" property helps PHPMA-based nanomedicines evade recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times. nih.gov
Extensive studies have demonstrated that PHPMA is non-toxic and does not elicit a significant immune response, making it a safe carrier for therapeutic agents. nih.gov This favorable biological profile is a key advantage for its use in drug delivery systems that require repeated administration. nih.gov
Poly(ethylene glycol) (PEG) has long been considered the gold standard for creating "stealth" nanoparticles in drug delivery. mdpi.com PEGylation, the process of attaching PEG chains to a nanoparticle or drug, is a widely used strategy to improve water solubility, prolong circulation time, and reduce immunogenicity. mdpi.com
However, the repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies, which can accelerate the clearance of subsequent doses and potentially trigger allergic reactions. nih.gov This has prompted the search for alternative polymers, with PHPMA emerging as a promising candidate. researchgate.netrsc.org
| Feature | Poly(2-Hydroxypropyl Methacrylate) (PHPMA) | Poly(ethylene glycol) (PEG) |
| Structure | Linear polymer with pendent hydroxyl groups. mdpi.com | Linear polyether. mdpi.com |
| Biocompatibility | High biocompatibility, non-toxic. nih.gov | Generally biocompatible and non-toxic. mdpi.com |
| Immunogenicity | Considered non-immunogenic. nih.govnih.gov | Can induce anti-PEG antibodies upon repeated administration. nih.gov |
| Functionality | Multiple hydroxyl groups allow for versatile conjugation of drugs and targeting ligands. nih.govmdpi.com | Typically has one or two terminal functional groups for conjugation, limiting its capacity. mdpi.com |
| Drug Delivery | Used in polymer-drug conjugates and self-assembled nanoparticles, showing prolonged circulation and tumor accumulation. nih.govresearchgate.net | Widely used for PEGylation to improve pharmacokinetics and reduce immunogenicity. mdpi.com |
Research suggests that PHPMA could be a viable alternative to PEG in various biomedical applications. nih.govresearchgate.net Its greater multifunctionality allows for the attachment of multiple drug molecules or targeting moieties to a single polymer chain, offering more flexibility in the design of advanced drug delivery systems. nih.gov While both polymers exhibit "stealth" properties, the potential for immunogenicity with PEG makes PHPMA an attractive option for the development of next-generation nanomedicines. nih.gov
Degradation and Stability Studies of Poly Hpma and Its Copolymers
Thermal Degradation Behavior of Poly(HPMA)
The thermal stability of pHPMA has been investigated to understand its behavior at elevated temperatures. These studies are crucial for determining processing conditions and the material's limits in high-temperature applications.
Thermogravimetric analysis (TGA) is used to study the thermal degradation behavior of polymers by measuring the change in mass as a function of temperature. For poly(HPMA), TGA studies conducted under a dynamic nitrogen atmosphere show that the polymer undergoes a single-step degradation process. researchgate.net The decomposition starts at an initial temperature of approximately 196°C, with the maximum rate of decomposition occurring at 275°C. researchgate.net
Compared to its close structural analog, poly(2-hydroxyethyl methacrylate) (pHEMA), pHPMA exhibits very similar thermal stability in terms of onset temperature. researchgate.net However, a notable difference is the amount of residue left after heating. At 340°C, pHPMA leaves a residue of 15%, which decreases to 7% at 450°C. In contrast, pHEMA leaves a smaller residue of 10% at 340°C and only 2% at 450°C. researchgate.net
Table 1: TGA Data for Poly(HPMA) and Poly(HEMA)
Comparison of thermal degradation characteristics under dynamic nitrogen at a heating rate of 10°C/min. researchgate.net
| Polymer | Initial Decomposition Temperature (IDT) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) | Residue at 340°C (%) | Residue at 450°C (%) |
|---|---|---|---|---|
| Poly(HPMA) | 196 | 275 | 15 | 7 |
| Poly(HEMA) | 195 | 272 | 10 | 2 |
The thermal degradation of pHPMA involves complex chemical reactions that lead to the formation of various products. Analysis of the polymer film during heating reveals specific changes in its chemical structure. Infrared (IR) spectroscopy of partially degraded pHPMA shows a decrease in the intensity of the hydroxyl (O–H) group band and the appearance of a shoulder peak corresponding to anhydride (B1165640) structures, particularly between 380°C and 400°C. researchgate.net This suggests intramolecular reactions between adjacent monomer units.
The degradation products have been collected and analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The major products identified from the thermal degradation of pHPMA include:
2-Hydroxypropyl methacrylate (B99206) (the monomer)
Methacrylic acid
1,2-Propandiol
2-Propanal
2-Hydroxypropanal
2-(2-propenyloxy)propyl methacrylate
Hydroxymethyl isopropyl ether researchgate.net
The degradation mechanism is believed to involve depolymerization back to the monomer, as well as side-group reactions leading to the formation of the other identified products. researchgate.netresearchgate.net The formation of anhydride structures in the polymer backbone is another key process occurring at higher temperatures. researchgate.net
Thermogravimetric Analysis (TGA)
Hydrolytic Stability and Enzymatic Degradation of HPMA-based Polymers
The backbone of pHPMA is generally considered non-biodegradable and stable against simple hydrolysis. sci-hub.se This stability is attributed to the N-substituted amide bond in the polymer structure. sci-hub.se However, for applications in drug delivery, degradability is often a desired feature to ensure the clearance of the polymer from the body after releasing its payload. nih.gov
To achieve this, HPMA copolymers are frequently designed with specifically engineered biodegradable linkages. nih.gov These linkages are typically oligopeptide sequences that can be cleaved by enzymes found within the body, particularly in the lysosomal compartments of cells. nih.govresearchgate.net The rate of degradation can be precisely controlled by the specific amino acid sequence of the oligopeptide spacer. researchgate.net For instance, sequences like Gly-Phe-Leu-Gly (GFLG) have been extensively studied and are known to be cleaved by lysosomal thiol proteinases, such as cathepsin B. researchgate.netresearchgate.net
The degradation of these copolymers is not limited to soluble forms. Hydrogels crosslinked with these enzyme-sensitive oligopeptide sequences have also been developed. researchgate.net The degradation of such hydrogels can occur either at the surface or throughout the bulk of the material, depending on factors like the hydrogel's swelling degree and the ability of the enzyme to diffuse into the polymer network. researchgate.net
In addition to enzymatic degradation, some HPMA-based systems are designed to be hydrolytically degradable. For example, star-shaped polymers using a bis-MPA (bis(hydroxymethyl)propionic acid) dendritic core contain ester bonds that can undergo spontaneous hydrolysis over several weeks, allowing the high-molecular-weight structure to break down into smaller, excretable fragments. nih.govnih.gov
Degradation in Specific Application Environments (e.g., Dental Materials)
In dentistry, resin-based materials are widely used for restorations. These materials exist in a complex oral environment characterized by fluctuations in temperature, pH, and mechanical stress. biomatj.com HPMA is used as a comonomer in some dental resin systems to improve their properties. researchgate.net
The degradation of these polymer-based dental materials is a significant concern as it can affect their longevity and biocompatibility. biomatj.com One of the primary degradation mechanisms is the absorption of water from saliva. Water acts as a plasticizer, penetrating the polymer matrix, pushing the polymer chains apart, and reducing the secondary forces between them. biomatj.com This process can lead to softening of the material, a reduction in mechanical strength, and increased susceptibility to wear from mastication forces. biomatj.comcompletesmilesbv.com.au
A key issue with polymer-based dental materials is the incomplete conversion of monomers during the light-curing polymerization process. mdpi.com This results in the presence of residual, unreacted monomers within the polymer network. researchgate.net Over time, these residual monomers, including HPMA, can leach out of the restoration into the oral cavity. researchgate.net The amount of leached monomer is influenced by the degree of conversion of the polymer and the solvent environment. researchgate.net Studies have shown that a solution of ethanol (B145695) and water can elute a higher percentage of unreacted monomers compared to water alone. researchgate.net The leaching of these components is considered a form of material degradation that can potentially impact the structural integrity of the restoration. researchgate.net
Toxicological Profiles and Biocompatibility Assessments of Hpma and Its Polymers
In Vitro Cytotoxicity Studies of HPMA
In vitro cytotoxicity studies are fundamental in assessing the biocompatibility of 2-Hydroxypropyl methacrylate (B99206) (HPMA) and its polymeric derivatives. These studies expose various cell lines to the compound to determine its potential to cause cell damage or death.
Research has shown that HPMA copolymer-drug conjugates can exhibit significant cytotoxicity against various cancer cell lines. For instance, HPMA copolymer-doxorubicin (Dox) conjugates have demonstrated enhanced in vitro cytotoxicity compared to free Dox in breast cancer cell lines. nih.gov This increased cytotoxicity is a key attribute for their application in anticancer therapeutics. The cytotoxic effect is often dependent on the specific formulation and the cell line being tested. For example, γ-Fe2O3 nanoparticles coated with a copolymer of HPMA and methacrylic acid, and conjugated with doxorubicin (B1662922), showed enhanced cytotoxicity in several drug-sensitive and drug-resistant tumor cell lines, including Jurkat, K562, and HeLa cells. beilstein-journals.org
The cytotoxicity of these conjugates is often evaluated using assays like the MTT assay, which measures cell viability. mdpi.com Studies have shown that the concentration required to inhibit cell growth by 50% (IC50) for HPMA-based nanomedicines can be significantly higher in 3D tumor spheroid models compared to 2D monolayer cell cultures, highlighting the importance of the experimental model in assessing cytotoxicity. mdpi.com
Furthermore, the design of the HPMA copolymer conjugate plays a crucial role in its cytotoxic activity. For example, an HPMA copolymer conjugate carrying both the aromatase inhibitor aminoglutethimide (B1683760) (AGM) and doxorubicin (Dox) showed markedly enhanced in vitro cytotoxicity against breast cancer cells compared to a conjugate with Dox alone. nih.gov This suggests that the combination of drugs on the same polymer backbone can lead to synergistic cytotoxic effects. nih.gov
Below is a table summarizing key findings from various in vitro cytotoxicity studies on HPMA and its conjugates.
| Cell Line(s) | HPMA Formulation | Key Findings |
| Breast cancer cells (MCF-7, MCF-7ca) | HPMA copolymer-Dox-AGM | Markedly enhanced cytotoxicity compared to HPMA copolymer-Dox. nih.gov |
| Jurkat, K562, HL-60, B16F10, HeLa, MG63 | γ-Fe2O3@P(HPMA-MMAA)-Dox nanoparticles | Enhanced cytotoxicity in both drug-sensitive and drug-resistant tumor cell lines compared to free Dox. beilstein-journals.org |
| Colon carcinoma C26 | THP-polymer conjugates | IC50 values were 15 to 40 times higher in 3D spheroids than in 2D monolayer cultures. mdpi.com |
| Ovarian carcinoma (A2780) | HPMA copolymer-bound doxorubicin | Showed greater potency than free doxorubicin. nih.gov |
Mechanisms of HPMA-induced Cellular Effects
The cellular effects of HPMA and its polymers are multifaceted, involving complex interactions with cellular components and pathways. Understanding these mechanisms is crucial for evaluating their biocompatibility and therapeutic potential.
Genotoxicity and DNA Damage
The genotoxic potential of HPMA, its ability to damage DNA, has been a subject of investigation. While some methacrylates have raised concerns, studies on HPMA have provided a clearer picture. In vitro, HPMA was reported to cause chromosomal aberrations in cultured mammalian cells. europa.eu However, subsequent in vivo studies, such as the micronucleus assay in rats, indicated that HPMA is not clastogenic, meaning it does not cause breaks in chromosomes within a living organism. europa.eueuropa.eu Based on a weight of evidence from available genotoxicity studies, HPMA is not considered to be genotoxic. industrialchemicals.gov.au
HPMA-based drug delivery systems have been designed to intentionally induce DNA damage in cancer cells. For example, HPMA copolymer-doxorubicin conjugates have been shown to cause significant DNA damage in ovarian carcinoma cells. sci-hub.se Similarly, SVS-1-modified HPMA copolymers conjugated with doxorubicin demonstrated enhanced DNA damage capabilities in cancer cells. mdpi.com This targeted DNA damage is a key mechanism of their anticancer activity.
| Assay | System | Result |
| Bacterial Reverse Mutation Assay | In vitro | Not mutagenic europa.eu |
| Mammalian Cell Gene Mutation Assay (CHO/HGPRT) | In vitro | Not mutagenic europa.eu |
| Chromosomal Aberration Test | In vitro (mammalian cells) | Positive for chromosomal aberrations europa.eu |
| Micronucleus Test | In vivo (rats) | Negative (not clastogenic) europa.eueuropa.eu |
| Comet Assay | In vivo (rats) | Negative europa.eu |
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is another mechanism through which methacrylates can exert cellular effects. Acrolein, a highly reactive aldehyde, is a known product of oxidative stress and can be formed during the metabolism of certain compounds. oup.com The metabolite 3-hydroxypropylmercapturic acid (3-HPMA) is used as a biomarker for acrolein exposure. healthmatters.ioahajournals.org
Studies on related methacrylates like HEMA have shown that they can induce the production of ROS, leading to DNA damage, apoptosis, and cell-cycle delay. colab.ws The cellular damage caused by methacrylate-based materials is often attributed to the generation of ROS. nih.gov
In the context of HPMA-based drug delivery, the generation of ROS can be a deliberate therapeutic strategy. For instance, mitochondria-targeted HPMA copolymer-camptothecin conjugates have been shown to elevate ROS levels in cancer cells, leading to mitochondrial dysfunction and apoptosis. mdpi.com This targeted induction of oxidative stress contributes to the anticancer efficacy of these nanomedicines.
Mitochondrial Dysfunction and Apoptosis Pathways
HPMA-based drug delivery systems, particularly those designed for cancer therapy, often exert their cytotoxic effects by inducing mitochondrial dysfunction and activating apoptosis (programmed cell death).
HPMA copolymer-bound doxorubicin has been shown to induce apoptosis in ovarian cancer cells by disrupting mitochondrial function. nih.gov This involves a significant decrease in the mitochondrial membrane potential. nih.gov The disruption of mitochondrial function leads to the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol, which in turn activate caspase-dependent and caspase-independent pathways of DNA damage. nih.gov
The process of apoptosis is often mediated by a family of proteins called caspases. Studies have demonstrated that HPMA copolymer-doxorubicin conjugates can activate a cascade of caspases, including caspase-3, -6, -7, -8, and -9, in human ovarian carcinoma cells. nih.gov The activation of these caspases is more pronounced with the polymer-bound drug compared to the free drug, leading to more significant apoptosis. nih.gov Furthermore, these conjugates can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and Bad, further promoting cell death. nih.govnih.gov
Mitochondria-targeted HPMA copolymers have been specifically designed to induce mitochondrial damage. mdpi.com These conjugates can lead to a decline in ATP levels and the activation of pro-apoptotic caspase proteins, ultimately inhibiting cancer cell proliferation, migration, and invasion. mdpi.com
Skin and Respiratory Sensitization Potential
HPMA is recognized as a skin sensitizer (B1316253). chemius.netredox.com This means that repeated or prolonged contact can lead to an allergic skin reaction, such as allergic contact dermatitis. nicedeco.com In animal studies, HPMA has shown a weak sensitizing potential in some guinea pig maximization tests. industrialchemicals.gov.au However, there are indications of a sensitizing effect in humans, and cross-sensitization with other structurally related methacrylates can occur. industrialchemicals.gov.aunih.govnih.gov This is a significant consideration in occupational settings where exposure to HPMA may be more frequent, such as in the dental and cosmetics industries. nicedeco.comscbt.comanses.fr The European Chemicals Agency (ECHA) has received proposals to classify HPMA as a substance that may cause an allergic skin reaction. anses.fr
Regarding respiratory sensitization, the potential for HPMA to cause asthma-like symptoms upon inhalation has also been evaluated. While the low volatility of HPMA limits exposure to its vapors, the hydrolysis of methacrylates to methacrylic acid in nasal tissues is a known mechanism for respiratory irritation. industrialchemicals.gov.au Some studies have identified methacrylates as causative agents of occupational asthma, and there have been reports of respiratory hypersensitivity in workers exposed to HPMA. anses.fr Based on this evidence, a harmonized classification for HPMA as a respiratory sensitizer has been proposed. anses.fr
Acute and Repeated Dose Toxicity in Animal Models
Acute toxicity studies in animals have shown that HPMA has a low order of acute toxicity. The median lethal dose (LD50) in rats following oral administration is greater than 2000 mg/kg of body weight. industrialchemicals.gov.auredox.com The dermal LD50 in rabbits is greater than 5000 mg/kg. industrialchemicals.gov.auredox.com No data on acute inhalation toxicity for HPMA are available, but studies on other methacrylates suggest low acute inhalation toxicity. industrialchemicals.gov.au
Repeated dose toxicity studies are designed to evaluate the effects of repeated exposure to a substance over a specific period. creative-animodel.comnoblelifesci.com In a 49-day repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for HPMA was determined to be 300 mg/kg. redox.com In a combined repeated dose toxicity study with a reproductive/developmental toxicity screening test in rats, the NOAEL for reproductive and developmental toxicity was 1000 mg/kg bw/day. industrialchemicals.gov.au These studies provide crucial information for assessing the long-term safety of HPMA.
A read-across from a 90-day oral study in rats with a structurally similar oligomer established a NOAEL of 150 mg/kg b.w./day. europa.eu
| Study Type | Species | Route | Key Findings |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg industrialchemicals.gov.auredox.com |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5000 mg/kg industrialchemicals.gov.auredox.com |
| Repeated Dose Oral Toxicity (49-day) | Rat | Oral | NOAEL: 300 mg/kg redox.com |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening | Rat | Oral | NOAEL (Reproductive/Developmental): 1000 mg/kg/day industrialchemicals.gov.au |
| Repeated Dose Oral Toxicity (90-day, read-across) | Rat | Oral | NOAEL: 150 mg/kg/day europa.eu |
Biocompatibility of Poly(HPMA) in Biomedical Applications
Poly(2-hydroxypropyl methacrylate) (pHPMA) is a synthetic polymer recognized for its favorable biocompatibility profile, making it a material of interest for a variety of biomedical applications. polysciences.comruixibiotech.com Its properties, such as being hydrophilic and its capacity to form hydrogels, contribute to its suitability for use in drug delivery systems, tissue engineering, and as coatings for medical devices. The polymer is synthesized from the monomer this compound (HPMA).
Non-toxicity and Non-immunogenic Properties
A significant body of research supports the non-toxic and non-immunogenic nature of pHPMA. wikipedia.orgmdpi.comsmolecule.com This means it does not typically cause harmful reactions or trigger an immune response when introduced into the body. smolecule.com These characteristics are crucial for biomedical materials intended for in-vivo use.
Historically, the polymer was developed as a synthetic plasma expander, which necessitated rigorous testing for biocompatibility and immunogenicity. nih.gov In-vitro studies using various cell lines, such as HeLa, L-cells, and WI-38, have shown no evidence of toxicity. nih.gov The hydrophilic nature of pHPMA is a key factor in its biocompatibility, as the tightly bound water layer on its surface creates an energetic barrier that hinders the adsorption of proteins and other biomacromolecules. nih.gov This characteristic is fundamental to its non-immunogenic behavior. wikipedia.org
The monomer, HPMA, has been studied for its toxicological profile. The oral median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg of body weight. industrialchemicals.gov.au The dermal LD50 in rabbits is greater than 5000 mg/kg. industrialchemicals.gov.au While the monomer itself can cause skin and eye irritation, the polymer (pHPMA) is considered non-toxic and biocompatible. industrialchemicals.gov.aunih.gov
Table 1: Acute Toxicity Data for this compound (HPMA) Monomer
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | >2000 mg/kg | industrialchemicals.gov.au |
| LD50 | Rabbit | Dermal | >5000 mg/kg | industrialchemicals.gov.au |
| Irritation | Animal | Skin | Slightly irritating | oecd.org |
Reduction of Protein Adsorption and Cell Adhesion
The ability of a material to resist the non-specific adsorption of proteins and subsequent cell adhesion is critical for many biomedical applications to prevent issues like blood clot formation on implants. nih.gov Poly(HPMA) has demonstrated its effectiveness in this regard.
The hydrophilic surface of pHPMA plays a crucial role in preventing protein adsorption. nih.gov The formation of a hydration layer on the polymer surface acts as a physical and energetic barrier. researchgate.net Research has systematically investigated the influence of the thickness of pHPMA polymer brushes on their antifouling performance.
Studies using surface plasmon resonance have shown a strong correlation between the film thickness of pHPMA brushes and their ability to prevent protein adsorption. nih.gov Surfaces with a pHPMA film thickness of approximately 25-45 nm exhibit almost zero protein adsorption from single-protein solutions and diluted human blood plasma and serum. nih.gov However, for undiluted human blood serum and plasma, pHPMA brushes with a thickness of around 30 nm still adsorb a notable amount of protein, though significantly less than untreated surfaces. nih.gov
Furthermore, pHPMA brushes with an optimal film thickness have been shown to exhibit very low levels of bacterial adhesion. nih.gov The ability to effectively reduce both protein adsorption and cell attachment makes pHPMA a valuable material for developing non-fouling surfaces for biomedical devices. researchgate.net
Table 2: Protein Adsorption on Poly(HPMA) Brushes
| Biological Medium | pHPMA Film Thickness | Protein Adsorption (ng/cm²) | Reference |
|---|---|---|---|
| Single-protein solution | ~25-45 nm | <0.3 | nih.gov |
| Diluted human blood plasma | ~25-45 nm | <0.3 | nih.gov |
| Diluted human blood serum | ~25-45 nm | <0.3 | nih.gov |
| Undiluted human blood serum | ~30 nm | ~13.5 | nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 2-hydroxyethyl methacrylate |
| Poly(2-hydroxyethyl methacrylate) |
| Methacrylic acid |
| Propylene (B89431) oxide |
| Poly(ethylene glycol) |
| N-(2-hydroxypropyl) methacrylamide (B166291) |
| Poly(N-(2-hydroxypropyl) methacrylamide) |
| Doxorubicin |
| N-acetyl-d-glucosamine |
| d-glucuronic acid |
| Gemcitabine |
| Sodium alginate |
| PI103 |
| N-(2-hydroxypropyl)acrylamide |
| 2-methacryloyloxyethyl phosphorylcholine |
| carboxybetaine acrylamide |
| Fibronectin |
| Bovine serum albumin |
Advanced Analytical and Characterization Techniques for Hpma and Its Polymers
Spectroscopic Methods
Spectroscopy provides invaluable information regarding the chemical structure and functional groups present in both the HPMA monomer and its polymeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of HPMA and its polymers, poly(2-hydroxypropyl methacrylate) (PHPMA). Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the synthesis and purity of the monomer and to characterize the resulting polymers. doi.orgamazonaws.comrsc.orgnih.gov Commercial HPMA often contains the structural isomer 2-hydroxy-1-methyl-methacrylate, which can be identified and quantified using NMR. researchgate.net
In the ¹H NMR spectrum of HPMA, characteristic signals corresponding to the different protons in the molecule can be observed. For instance, in a study using deuterated chloroform (B151607) (CDCl₃), the following chemical shifts were reported for an HPMA-PCL conjugate: signals for the methyl group of HPMA appeared at 1.60 ppm, the methylene (B1212753) protons at 3.39 ppm, the vinyl protons at 5.28 ppm, and the amine proton at 7.66 ppm. nih.gov Another study reported the ¹H-NMR spectrum of HPMA in D₂O, showing signals at approximately 1.15 ppm (d, 3H, CH-CH₃), 1.78 ppm (s, 3H, CH₃-C), 3.10 ppm (m, 1H, CH₂-NH), 3.85 ppm (m, 2H, CH-CH₃), 5.30 ppm (s, 1H, CH₂=C), and 5.60 ppm (s, 1H, CH₂=C). rsc.org
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For HPMA, distinct peaks are observed for the carbonyl carbon, the vinyl carbons, and the carbons in the hydroxypropyl group. A study reported the ¹³C NMR spectrum of HPMA in d6-acetone with the following chemical shifts: ~17.6 ppm (-CH₃), ~19.3 ppm (-CH₃), ~46.2 ppm (-CH₂), ~66.2 ppm (-CH), ~120.9 ppm (-C=CH₂), ~139.0 ppm (H₂C=C-), and ~172.1 ppm (-C=O). rsc.org
The following table summarizes representative NMR data for HPMA:
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | ~1.15 | -CH₃ (of propyl group) | rsc.org |
| ¹H | ~1.78 | -CH₃ (of methacrylate) | rsc.org |
| ¹H | ~3.10 | -CH₂- | rsc.org |
| ¹H | ~3.85 | -CH- | rsc.org |
| ¹H | ~5.30 | =CH₂ (vinyl) | rsc.org |
| ¹H | ~5.60 | =CH₂ (vinyl) | rsc.org |
| ¹³C | ~17.6 | -CH₃ | rsc.org |
| ¹³C | ~19.3 | -CH₃ | rsc.org |
| ¹³C | ~46.2 | -CH₂- | rsc.org |
| ¹³C | ~66.2 | -CH- | rsc.org |
| ¹³C | ~120.9 | =CH₂ | rsc.org |
| ¹³C | ~139.0 | =C< | rsc.org |
| ¹³C | ~172.1 | C=O | rsc.org |
Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups present in HPMA and its polymers. nih.gov The FT-IR spectrum of HPMA exhibits characteristic absorption bands that confirm its chemical structure. Key vibrational bands include the O-H stretching of the hydroxyl group, the C=O stretching of the ester group, and the C=C stretching of the vinyl group. primescholars.com
For instance, the FT-IR spectrum of pure PHPMA shows a broad hydroxyl stretching band, indicating hydrogen bonding between the hydroxyl and carbonyl groups. nycu.edu.tw In a study on HPMA-grafted silk fabric, the successful grafting was confirmed by the appearance of characteristic HPMA peaks in the FT-IR spectrum of the modified fabric. mdpi.com Another study reported the FT-IR spectrum of HPMA with characteristic bands in the following regions: ~3500-3000 cm⁻¹ (O-H), ~3273 cm⁻¹ (N-H, in the case of methacrylamide (B166291) analogue), 3040 cm⁻¹ (=C-H), ~3000-2790 cm⁻¹ (aliphatic C-H), ~1652 cm⁻¹ (C=O), and 1615 cm⁻¹ (amide I, in the case of methacrylamide analogue). rsc.org
The table below presents typical FT-IR absorption bands for HPMA:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3500-3000 | Stretching | O-H (hydroxyl) | rsc.org |
| 3040 | Stretching | =C-H (vinyl) | rsc.org |
| ~3000-2790 | Stretching | C-H (aliphatic) | rsc.org |
| ~1738 | Stretching | C=O (ester) | researchgate.net |
| ~1638 | Stretching | C=C (vinyl) | researchgate.net |
| ~1250-1150 | Stretching | C-O (ester) | researchgate.net |
The exact position and intensity of the peaks can be influenced by the physical state of the sample and intermolecular interactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of HPMA, GC-MS is particularly useful for analyzing the purity of the monomer and identifying any isomers or impurities. researchgate.netanalytice.com It can also be employed to study the thermal degradation products of PHPMA. researchgate.net
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For HPMA, the mass spectrum shows a characteristic fragmentation pattern, with a top peak at m/z 69 and other significant peaks at m/z 41 and 100. nih.gov
GC-MS has been used to quantify the amount of residual HPMA monomer in various products. mst.dk For example, a study on artificial nail products used GC-MS to determine the concentration of 2-hydroxypropyl methacrylate (B99206), with a detection limit of 10 mg/kg. mst.dk
The following table summarizes key mass spectrometry data for HPMA:
| m/z | Relative Intensity | Possible Fragment | Reference |
| 69 | Top Peak | [C₄H₅O]⁺ | nih.gov |
| 41 | 2nd Highest | [C₃H₅]⁺ | nih.gov |
| 100 | 3rd Highest | [C₅H₈O₂]⁺ | nih.gov |
The fragmentation pattern can vary depending on the ionization method and energy used.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. casaxps.com XPS is particularly valuable for characterizing the surface of PHPMA-based materials, such as thin films and coatings. dergipark.org.trrsc.org
In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.
For PHPMA, XPS can distinguish between the different carbon and oxygen environments. For example, the C1s spectrum of poly(HPMA) can be deconvoluted into components corresponding to C-C/C-H, C-O/C-N, and C=O bonds. acs.orgresearchgate.net Similarly, the O1s spectrum can provide information about the hydroxyl and carbonyl oxygen atoms. The N1s spectrum is also informative for HPMA-based copolymers containing nitrogen. acs.org XPS has been used to confirm the successful grafting of PHPMA brushes onto surfaces and to determine the thickness of the polymer layer. acs.orgresearchgate.net
The table below shows representative binding energies for the core levels in PHPMA:
| Core Level | Binding Energy (eV) | Assignment | Reference |
| C1s | ~285.0 | C-C, C-H | rsc.org |
| C1s | ~286.5 | C-O, C-N | rsc.org |
| C1s | ~287.9 | N-C=O | rsc.org |
| O1s | - | C=O, C-O-H | - |
| N1s | ~400 | C-N | acs.org |
Binding energies can be affected by surface charging and require proper calibration.
Chromatographic Techniques
Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgslideshare.net GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. youtube.com
For PHPMA, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.org The PDI is a measure of the breadth of the molecular weight distribution. A monodisperse polymer has a PDI of 1, while most synthetic polymers have a PDI greater than 1.
The GPC system is calibrated using a series of narrow molecular weight standards, typically polystyrene or poly(methyl methacrylate) (PMMA). wikipedia.orgwhiterose.ac.uk The retention times of the standards are used to create a calibration curve of log(molecular weight) versus retention time. The molecular weight of the unknown polymer sample can then be determined from its retention time using this calibration curve. Advanced Polymer Chromatography (APC) is a more recent development that offers higher resolution and faster analysis times compared to traditional GPC. rsc.org
The following table provides an example of GPC data for a PHPMA-based polymer:
| Parameter | Value | Description | Reference |
| M_w ( g/mol ) | 40,000 | Weight-average molecular weight | acs.org |
| PDI (Đ) | 1.70 | Polydispersity Index | acs.org |
The reported molecular weights are relative to the standards used for calibration.
Morphological and Structural Characterization
Understanding the size, shape, and arrangement of HPMA-based polymeric structures is fundamental to predicting and controlling their behavior. Techniques such as electron microscopy, dynamic light scattering, and small-angle X-ray scattering provide invaluable insights into these characteristics.
Electron microscopy, encompassing both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution visualization of HPMA polymer morphology.
Transmission Electron Microscopy (TEM) provides detailed internal structure information. For instance, TEM has been instrumental in observing the self-assembly of poly(ethylene glycol)-b-poly(this compound) (PEG-b-PHPMA) diblock copolymers into spherical micelles. nih.gov In one study, micelles prepared via photo-polymerization-induced self-assembly (photo-PISA) were observed by dry-state TEM, confirming their spherical morphology. nih.gov Liquid cell TEM (LCTEM) has further enabled the direct in-situ visualization of micelle formation and growth during the polymerization of HPMA. nih.govacs.org Researchers were able to track the increase in micelle diameter from an initial 10-15 nm to approximately 25 nm upon electron beam irradiation in the presence of additional monomer. nih.gov TEM has also been used to study the degradation of PHPMA-based nanogels in a reducing environment, showing the disassembly of the nanostructures over time. mdpi.com
Scanning Electron Microscopy (SEM) is employed to analyze the surface topography and morphology of HPMA-based materials. For example, SEM has been used to characterize the porous network of hydrogels synthesized from HPMA and 2-(dimethylamino)ethyl methacrylate (DMAEM), revealing interconnected pores that are crucial for applications like tissue engineering. researchgate.net The technique has also been used to examine the surface of poly(ethylene terephthalate) (PET) fibers grafted with a mixture of HPMA and acrylic acid, providing visual evidence of the grafting process. primescholars.com In another application, SEM was used to analyze the size and topography of fucose-modified thermoresponsive poly(this compound) nanoparticles. rsc.org Additionally, SEM has been utilized to characterize the morphology of hydrogels prepared from 2-hydroxyethyl acrylate (B77674) (HEA) and HPMA. nih.govnih.gov
| Technique | Polymer System | Key Findings |
| TEM | PEG-b-PHPMA diblock copolymers | Visualization of spherical micelle formation and growth. nih.govacs.org |
| TEM | PHPMA-BMH-BAC nanogels | Monitored the reductive degradation and disassembly of nanogels. mdpi.com |
| SEM | HPMA/DMAEM hydrogels | Revealed a porous network with interconnected pores. researchgate.net |
| SEM | HPMA/AA-grafted PET fibers | Characterized the surface morphology of grafted fibers. primescholars.com |
| SEM | Fucose-modified PHPMA nanoparticles | Analyzed particle size and surface topography. rsc.org |
| SEM | HEA/HPMA hydrogels | Characterized the surface morphology of the hydrogels. nih.govnih.gov |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension. lsinstruments.chhoriba.commicrotrac.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. wyatt.com The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation. lsinstruments.chhoriba.com
DLS is extensively used to characterize the size and stability of HPMA-based nanoparticles and assemblies. For example, DLS was used to study the self-assembly of hybrid hydrogels consisting of an HPMA polymer backbone with peptide grafts. nih.gov The study monitored the increase in the average relaxation time, indicating the formation of larger hydrogel clusters over time. nih.gov In another study, DLS was used to assess the thermoresponsive behavior of fucose-modified PHPMA nanoparticles. rsc.org The particle size of these nanoparticles decreased significantly at 37 °C compared to room temperature, confirming their thermo-responsive nature. rsc.org DLS is also a key technique for determining the particle size distribution of nanogels and micelles formed from HPMA copolymers.
| Polymer System | Condition | Key DLS Finding |
| HPMA graft copolymers | Increasing concentration and time | Critical extension of average relaxation time, indicating self-assembly. nih.gov |
| Fucose-PHPMA nanoparticles | Room Temperature vs. 37 °C | Significant decrease in particle size at 37 °C, demonstrating thermo-responsiveness. rsc.org |
In the context of HPMA polymers, SAXS is used to elucidate the morphology of self-assembled structures like micelles and vesicles. For instance, SAXS has been used to confirm the morphology of nanoparticles formed by pHPMA-based copolymers containing cholesterol. researchgate.net Time-resolved SAXS studies have provided detailed insights into the evolution of block copolymer morphology during polymerization-induced self-assembly (PISA). acs.orgnih.gov One study investigated a thermoresponsive diblock copolymer, PHPMAC41-PHPMA180, and used SAXS to identify the transitions between spherical micelles, worm-like micelles, and vesicles at different temperatures. researchgate.net By fitting the SAXS data with appropriate models, researchers can determine the dimensions and shapes of these nano-objects. nih.govresearchgate.net
| Polymer System | Temperature | Observed Morphology (via SAXS) |
| PHPMAC41-PHPMA180 | 4 °C | Spherical micelles researchgate.net |
| PHPMAC41-PHPMA180 | 22 °C | Worm-like micelles researchgate.net |
| PHPMAC41-PHPMA180 | 50 °C | Vesicles researchgate.net |
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Thermal Analysis Techniques
Thermal analysis techniques are essential for understanding the thermal stability and phase transitions of HPMA and its polymers. These properties are critical for determining the processing conditions and application limits of these materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymers.
The thermal degradation of poly(this compound) (pHPMA) has been studied using TGA. researchgate.net In one study, the TGA curve of pHPMA showed a major decomposition step, with the temperature of maximum decomposition rate occurring at 275 °C under a nitrogen atmosphere. researchgate.net TGA has also been used to assess the thermal stability of copolymers of HPMA. For example, the thermal stability of copolymers derived from glycomonomers and HPMA was investigated, and the activation energy of the thermal degradation processes was evaluated. In another study, TGA was performed on UV-cured co-networks of HPMA-capped polyurethane prepolymers and isobornyl methacrylate, demonstrating their high thermal stability with decomposition temperatures at maximum weight loss rate around 325-332 °C. mdpi.com TGA has also been used to compare the thermal stability of diblock and triblock copolymers containing HPMA with their homopolymer counterparts. researchgate.net
| Polymer | Tmax (Temperature at Maximum Decomposition Rate) (°C) | Residue at 450°C (%) |
| Poly(HPMA) | 275 | 7 |
| UV-cured HPMA-based co-network (S1) | 332.5 | - |
| UV-cured HPMA-based co-network (S2) | 327.2 | - |
| UV-cured HPMA-based co-network (S3) | 325.8 | - |
Data compiled from various sources. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
The glass transition temperature of pHPMA is a key characteristic. DSC has been used to determine the Tg of various HPMA-containing polymers and copolymers. For fucose-modified thermoresponsive PHPMA, DSC was used to measure the glass transition temperatures, with measurements conducted at a heating rate of 5 °C/min. rsc.org In a study of copolymers of glycomonomers and HPMA, DSC was used to study the copolymerization process itself by recording thermograms at different heating rates. The peak temperature was observed to increase with a higher heating rate. DSC has also been used to investigate the thermal properties of hydrogels based on N-isopropylacrylamide and HPMA, revealing both melting and glass transitions. researchgate.net For UV-cured polyurethane networks containing HPMA, DSC was performed to determine their thermal behavior, with heating and cooling cycles between 0 °C and 150 °C. nih.gov
Thermogravimetric Analysis (TGA)
Rheological Studies of HPMA-based Gels and Dispersions
The rheological properties of materials containing this compound (HPMA) are critical for understanding their behavior in various applications, from hydrogels to nanoparticle dispersions. Rheology, the study of the flow of matter, provides insight into the mechanical strength, stability, and response to stress of these polymer systems.
HPMA-based diblock copolymer worms, when dispersed in an aqueous solution, can form soft, free-standing gels due to physical entanglements between the worms. rsc.org The strength of these gels is highly dependent on both the copolymer composition and its concentration. For instance, studies on poly(glycerol monomethacrylate)–poly(this compound) (PGMA-PHPMA) diblock copolymer worms show that gel strength can vary significantly. As the degree of polymerization (DP) of the core-forming PHPMA block increases from 130 to 170, the gel strength reaches a maximum. rsc.org This is attributed to the formation of longer worms, which enhances entanglement. However, further increases in the PHPMA block length can lead to worm clustering, resulting in more brittle gels with reduced strength. rsc.org
Concentration also plays a pivotal role. The gel strength of these worm dispersions can decrease from approximately 100 Pa to 10 Pa as the copolymer concentration is lowered from 10% to 5% (w/w). rsc.org A critical gelation concentration (CGC), the point below which a gel does not form, is typically observed around 3% to 4% (w/w) for these systems. rsc.org Furthermore, these gels exhibit thermo-responsive behavior, with a critical gelation temperature (CGT) that is sensitive to the diblock copolymer composition. Longer, more PHPMA-rich chains result in a lower CGT. rsc.org
Conjugates of N-2-hydroxypropyl methacrylamide (a related monomer) and polycaprolactone (B3415563) (PCL) also exhibit interesting rheological profiles. nih.gov In aqueous solutions, these conjugates demonstrate non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. nih.govresearchgate.net Their flow characteristics can be accurately described by rheological models such as the Herschel–Bulkley and power-law models. nih.govresearchgate.net
The table below summarizes key rheological findings for various HPMA-based systems.
Table 1: Rheological Properties of HPMA-Based Systems
| HPMA System | Rheological Parameter/Model | Detailed Research Findings |
|---|---|---|
| PGMA-PHPMA Diblock Copolymer Worms | Gel Strength, Critical Gelation Concentration (CGC), Critical Gelation Temperature (CGT) | Gels are formed by inter-worm entanglements. Gel strength is maximal when the PHPMA block has a DP of 130-170. Strength decreases from ~100 Pa to 10 Pa as concentration drops from 10% to 5% w/w. The CGC is ~3-4% w/w. The CGT is sensitive to PHPMA block length, decreasing as the block gets longer. rsc.org |
| HPMA-PCL Conjugates | Flow Behavior, Rheological Models | Conjugates exhibit non-Newtonian, shear-thinning behavior in aqueous solutions. The Herschel–Bulkley and power-law models effectively describe their flow properties. nih.govacs.org |
| PEG-PHBA Diblock Copolymers (PHBA is an isomer of HPMA) | Temperature-Dependent Viscosity, Storage (G') and Loss (G'') Moduli | Dispersions show significant thermo-responsive behavior. Temperature changes induce reversible sol-gel transitions, identified by the crossover of G' and G'' values. researchgate.net |
Aqueous Electrophoresis for Zeta Potential Determination
Aqueous electrophoresis is a fundamental technique used to determine the surface charge of particles in a dispersion, which is quantified by the zeta potential. For HPMA-based copolymers, the zeta potential is a crucial parameter that governs their colloidal stability, interaction with biological components, and performance in layered assemblies. core.ac.ukuu.nl
The surface charge of HPMA-based nanoparticles can be precisely engineered by copolymerizing HPMA with ionic monomers. This allows for the creation of particles with positive, negative, or pH-responsive charges. For example, by using a binary mixture of a non-ionic poly(ethylene oxide) (PEO) macromolecular RAFT agent and a cationic poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) (PQDMA) agent, cationic diblock copolymer worms can be synthesized. core.ac.uk Aqueous electrophoresis studies of these worms show that their zeta potential can be adjusted. Incorporating a small mole fraction of the cationic PQDMA stabilizer results in a zeta potential of approximately +13 mV, while doubling this fraction increases the potential to +35 mV. core.ac.uk Notably, these positive zeta potentials remain stable over a wide pH range. core.ac.uk
Similarly, both cationic and anionic copolymer worms can be prepared through RAFT aqueous dispersion copolymerization of HPMA and glycidyl (B131873) methacrylate. Using a cationic comonomer can yield worms with a pH-independent mean zeta potential of +40 mV, while an anionic comonomer can produce worms with a zeta potential of -39 mV. nih.gov
The pH of the dispersion medium can also have a dramatic effect on the zeta potential, particularly when the copolymer contains pH-responsive groups. A PHPMA latex synthesized with a morpholine-functional RAFT agent exhibits a highly positive zeta potential of +40 to +50 mV between pH 2.5 and 4.5 due to the protonation of the morpholine (B109124) groups. whiterose.ac.uk As the pH increases, these groups deprotonate, leading to an isoelectric point (zero zeta potential) around pH 7. whiterose.ac.uk In contrast, HPMA copolymers synthesized with weakly acidic groups like methacrylic acid show negative zeta potentials, such as -15.5 mV and -21.1 mV, depending on the comonomer content. nih.gov
The table below presents a selection of zeta potential measurements for different HPMA-based copolymer systems.
Table 2: Zeta Potential of HPMA-Based Copolymers Determined by Aqueous Electrophoresis
| HPMA Copolymer System | Measurement Conditions | Zeta Potential (mV) |
|---|---|---|
| ([1-n]PEO₁₁₃ + nPQDMA₁₂₅)-PHPMA₂₂₅ Worms (n=0.05) | 0.1% w/w dispersion, 1 mM KCl, 20°C | +13 mV (pH-independent) core.ac.uk |
| ([1-n]PEO₁₁₃ + nPQDMA₁₂₅)-PHPMA₂₂₅ Worms (n=0.10) | 0.1% w/w dispersion, 1 mM KCl, 20°C | +35 mV (pH-independent) core.ac.uk |
| Cationic HPMA-Glycidyl Methacrylate Copolymer Worms | Aqueous dispersion | +40 mV (pH-independent) nih.gov |
| Anionic HPMA-Glycidyl Methacrylate Copolymer Worms | Aqueous dispersion | -39 mV (pH-independent) nih.gov |
| PHPMA Latex with Morpholine End-Groups | pH 2.5 - 4.5 | +40 to +50 mV whiterose.ac.uk |
| HPMA Copolymer with 5% Methacrylic Acid (P-MAA5) | Not specified | -15.5 ± 1.3 mV nih.gov |
Environmental Fate and Ecotoxicology of Hpma
Biodegradation Pathways
HPMA is considered to be readily biodegradable in aerobic environments. redox.comoecd.orgfishersci.se The primary pathway for its breakdown involves the enzymatic hydrolysis of its ester bond. oecd.org This process is catalyzed by non-specific esterases, such as those found in porcine liver, which break the molecule into its constituent parts: methacrylic acid and 1,2-propanediol. oecd.org
Studies following OECD (Organisation for Economic Co-operation and Development) guidelines have demonstrated significant degradation over a 28-day period. redox.comoecd.org In the environment, it is expected that microorganisms can degrade HPMA, with the resulting products having minimal ecological impact.
Table 1: Aerobic Biodegradation of HPMA
| Test Guideline | Result | Exposure Time | Reference |
|---|---|---|---|
| OECD TG 301C | 81% degradation (BOD) | 28 days | redox.com, oecd.org |
| OECD TG 301E | 94.2% degradation (DOC) | 28 days | oecd.org |
BOD: Biochemical Oxygen Demand; DOC: Dissolved Organic Carbon
Potential for Bioconcentration in Aquatic Organisms
The log Kow for HPMA has been determined to be 0.97. redox.comoecd.orgfishersci.sethermofisher.comeuropa.eu3m.com Based on this value, the bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from water, has been estimated to be very low.
A BCF value significantly below 2,000 indicates a low potential for bioconcentration.
Hydrolytic Degradation in Aquatic Environments
The stability of HPMA in water is dependent on the pH of the environment. oecd.org Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for HPMA, particularly under alkaline conditions. oecd.org The process results in the formation of methacrylic acid and propylene (B89431) glycol. oecd.org
In acidic environments, hydrolysis is not considered a significant degradation process. oecd.orgoecd.org However, as the pH becomes neutral and then alkaline, the rate of hydrolysis increases substantially. oecd.org For comparison, the closely related compound 2-hydroxyethyl methacrylate (B99206) (HEMA) also shows stability at acidic and neutral pH but hydrolyzes more rapidly under alkaline conditions. oecd.org
Table 3: Hydrolysis Half-life of HPMA at 40°C
| pH | Half-life | Stability | Reference |
|---|---|---|---|
| Acidic | Not Significant | Stable | oecd.org |
| 7 | 73.3 days | Moderately Stable | oecd.org |
Future Research Directions and Emerging Applications
Advancements in Controlled Polymer Architectures
The architecture of HPMA-based polymers significantly influences their functionality, and researchers are increasingly turning to controlled radical polymerization techniques to achieve precisely defined structures. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are instrumental in this endeavor. mdpi.comresearchgate.net These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as linear, block, star-shaped, and grafted copolymers. mdpi.comnih.govmdpi.com
For instance, RAFT polymerization has been successfully used to create well-defined HPMA polymers, including those with functional groups at the end of the polymer chain. acs.orgacs.org This level of control is crucial for designing drug delivery systems where the polymer's structure dictates its circulation time, drug-loading capacity, and release profile. nih.govnih.gov Research has shown that the molecular weight and architecture of HPMA copolymers have a significant impact on their accumulation in tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect. nih.govcas.cz Star-shaped HPMA copolymers, for example, have demonstrated superior tumor accumulation compared to their linear counterparts. nih.govcas.cz
Furthermore, advancements in techniques like photoinduced single-electron transfer living radical polymerization (SET-LRP) have enabled the creation of high-density polymer brushes with excellent anti-fouling properties, which are crucial for medical implants and biosensors. rsc.org The ability to create complex architectures like block copolymers also opens the door to self-assembling nanoparticles and other sophisticated nanostructures. researchgate.netresearchgate.net
Table 1: Controlled Polymerization Techniques for HPMA
| Technique | Key Advantages | Resulting Architectures | Reference |
|---|---|---|---|
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Well-defined molecular weight and narrow polydispersity; applicable in aqueous media. | Linear, block, star, (hyper)branched copolymers. | mdpi.comacs.orgnih.govchalmers.se |
| Atom Transfer Radical Polymerization (ATRP) | Good control over polymerization, enabling synthesis of various functional polymers. | Linear and block copolymers, polymer brushes. | mdpi.comrsc.orgcmu.edu |
| Photoinduced Single-Electron Transfer Living Radical Polymerization (SET-LRP) | Excellent living characteristics; allows for high-density surface grafting. | Polymer brushes with superior anti-fouling properties. | rsc.org |
Smart Materials and Stimuli-Responsive HPMA Systems
A significant area of research is the development of "smart" materials based on HPMA that can respond to specific environmental triggers. These stimuli-responsive systems are designed to undergo changes in their physical or chemical properties in response to stimuli such as pH, temperature, or specific biomolecules. chemicalbook.com This capability is particularly valuable in the biomedical field for creating targeted drug delivery systems that release their payload only at the desired site of action. nih.govchemicalbook.com
Thermoresponsive Systems: Copolymers of HPMA with monomers like N-isopropylacrylamide (NIPAM) exhibit a lower critical solution temperature (LCST), meaning they transition from soluble to insoluble as the temperature rises. nih.govdergipark.org.tr This property can be harnessed to create injectable hydrogels that are liquid at room temperature but solidify at body temperature, forming a depot for sustained drug release. nih.gov Researchers have successfully synthesized thermoresponsive copolymers of HPMA with di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA) that can form various nano-aggregate morphologies. rsc.org By adjusting the monomer ratio, the transition temperature can be finely tuned for specific applications. nih.gov
pH-Responsive Systems: HPMA copolymers can be designed to be sensitive to changes in pH. researchgate.net This is often achieved by incorporating monomers with ionizable groups. For instance, drug-polymer conjugates have been created using acid-cleavable linkers, such as hydrazone bonds, which are stable at the physiological pH of blood but break down in the acidic environment of tumors or intracellular compartments like lysosomes. nih.govresearchgate.net This strategy allows for the targeted release of anticancer drugs directly within cancer cells, enhancing efficacy and reducing systemic toxicity. researchgate.net
Other Stimuli: Beyond temperature and pH, researchers are exploring HPMA systems that respond to other stimuli. For example, reduction-sensitive nanogels have been developed by incorporating crosslinkers that cleave in the reducing environment found inside cells. chalmers.se This allows for the triggered release of encapsulated therapeutics, such as proteins. chalmers.se
Table 2: Stimuli-Responsive HPMA Systems
| Stimulus | Mechanism | Example Monomers/Linkers | Application | Reference |
|---|---|---|---|---|
| Temperature | Exhibits a Lower Critical Solution Temperature (LCST), leading to a phase transition. | N-isopropylacrylamide (NIPAM), di(ethylene glycol) methyl ether methacrylate (DEGMA) | Injectable hydrogels for sustained drug release. | nih.govnih.govrsc.org |
| pH | Incorporation of ionizable groups or acid-labile linkers. | Hydrazone bonds | Targeted drug release in acidic tumor microenvironments or intracellular compartments. | nih.govresearchgate.net |
| Redox | Use of reduction-sensitive crosslinkers. | N,N′-bis(acryloyl)cystamine | Intracellular release of therapeutic proteins. | chalmers.se |
Integration of HPMA into Nanotechnology for Novel Applications
The unique properties of HPMA, such as its hydrophilicity, biocompatibility, and low immunogenicity, make it an ideal building block for various nanostructures in medicine. mdpi.comwikipedia.orgnih.gov HPMA-based nanoparticles, micelles, and nanogels are being extensively investigated for applications ranging from drug delivery to medical imaging. mdpi.comchalmers.sepolimi.it
HPMA can form the hydrophilic shell of nanoparticles, shielding a hydrophobic core that can encapsulate poorly water-soluble drugs. nih.gov This core-shell structure improves drug solubility and stability in the bloodstream. mdpi.com The surface of these nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to actively direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic precision. nih.gov
Recent research has focused on creating multifunctional HPMA-based nanoparticles that combine therapeutic and diagnostic capabilities, a field known as theranostics. These nanoparticles can carry a therapeutic agent while also being labeled with an imaging agent, allowing for real-time monitoring of their biodistribution and therapeutic effect. nih.gov Furthermore, HPMA-based nanocarriers are being explored for their potential in immunotherapy, for example, by delivering antigens and adjuvants to dendritic cells to stimulate an anti-tumor immune response. nih.govresearchgate.net
Sustainable Synthesis and Green Chemistry Approaches
The increasing demand for HPMA in various applications has brought attention to the need for more sustainable and environmentally friendly synthesis methods. Traditional polymerization processes can involve the use of organic solvents and potentially toxic reagents. Green chemistry approaches aim to minimize the environmental impact of chemical production.
One promising avenue is the use of aqueous media for polymerization. Researchers have successfully demonstrated the controlled RAFT polymerization of HPMA directly in water, which eliminates the need for organic solvents. acs.org Another area of exploration is the use of enzymatic catalysis for the synthesis of methacrylates. While not yet widely applied to HPMA specifically, enzymatic synthesis offers a greener alternative to conventional chemical methods, often proceeding under milder reaction conditions and with higher selectivity.
The development of more efficient catalytic systems is also a key aspect of green chemistry. For instance, microfluidic systems are being explored for the controlled polymerization of HPMA, offering advantages such as reduced reaction volumes, better heat and mass transfer, and precise control over reaction parameters. nist.gov These advancements not only reduce the environmental footprint of HPMA production but can also lead to polymers with improved properties.
Clinical Translation of HPMA-based Biomedical Devices and Therapeutics
A primary goal of HPMA research is the translation of promising laboratory findings into clinically approved medical devices and therapies. mtpconnect.org.au HPMA-based polymer-drug conjugates were among the first nanomedicines to enter human clinical trials. nih.govwikipedia.org For example, PK1, an HPMA copolymer conjugated with the anticancer drug doxorubicin (B1662922), was the first of its kind to be evaluated in patients. mdpi.comwikipedia.org
While several HPMA-drug conjugates have undergone clinical trials, bringing a product to market has proven challenging. mdpi.comnih.gov Some early trials yielded disappointing results, which have been attributed to factors such as patient-to-patient variability in enzyme expression, which is necessary for drug release, and changes in tumor characteristics during disease progression. mdpi.com
Despite these setbacks, the field continues to advance. The development of next-generation HPMA-based systems with features like improved targeting, stimuli-responsive drug release, and optimized polymer architectures is expected to overcome some of the limitations of earlier designs. mdpi.com Future efforts will likely focus on more precise patient selection and the development of multimodal therapies that combine HPMA-based drug delivery with other treatment modalities like radiotherapy. tandfonline.com The extensive clinical experience with HPMA, coupled with its well-established safety profile, provides a strong foundation for the continued development and eventual clinical translation of new and improved HPMA-based therapeutics and medical devices. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-HPMA in laboratory settings?
- 2-HPMA is synthesized via addition reactions of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide or pyridine . Stabilizers such as MEHQ (≤250 ppm) are added to inhibit premature polymerization during storage . Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to minimize byproducts like ethylene glycol dimethacrylate (EGDMA) .
Q. How is 2-HPMA characterized to confirm its purity and structural integrity?
- Chromatography : High-performance liquid chromatography (HPLC) verifies purity (≥95%) and detects impurities like residual monomers or stabilizers .
- Spectroscopy : NMR and FTIR confirm the ester linkage (C=O stretch at ~1720 cm⁻¹) and hydroxyl group (broad peak at ~3400 cm⁻¹) .
- Mass spectrometry : Monoisotopic mass (144.0786 Da) and molecular formula (C₇H₁₂O₃) are validated via ESI-MS .
Q. What are the primary research applications of 2-HPMA in polymer science?
- Hydrophobic-hydrophilic copolymers : 2-HPMA’s hydroxyl and methacrylate groups enable copolymerization with acrylates, styrene, or vinyl monomers for hydrogels, contact lenses, and drug delivery systems .
- Self-assembled nanostructures : RAFT polymerization with zwitterionic polymers (e.g., PMPC) produces pH-responsive vesicles or worms at high solids concentrations (up to 25%) .
Advanced Research Questions
Q. What experimental design considerations are critical for achieving specific copolymer morphologies with 2-HPMA?
- Phase diagrams : Morphology (spheres, worms, vesicles) depends on the target degree of polymerization (DP) of the PHPMA block and total solids concentration during synthesis. For example, PMPC(25)-PHPMA(400) forms vesicles at 25% solids but worms at 16–25% .
- Kinetic control : Monitor monomer conversion via ¹H NMR to arrest polymerization at intermediate DPs for hybrid morphologies .
Q. How do conflicting data on 2-HPMA’s sensitization potential impact laboratory handling protocols?
- Human vs. animal studies : Case reports of contact allergy in workers contrast with guinea pig maximization tests (GPMT) showing weak sensitization .
- Risk mitigation : Use PPE (nitrile gloves, lab coats) and adhere to R43 (sensitization risk) and S36/37 (protective clothing) guidelines despite contradictory evidence .
Q. What methodologies analyze cross-reactivity between 2-HPMA and structurally similar acrylates?
- GPMT : Test cross-reactivity with 2-HEMA, 2-HPA, and 2-HEA. 2-HPMA sensitizes guinea pigs but shows no cross-reactivity with acrylates, only with 2-HEMA .
- Patch testing : Use 2-HPMA at 1–2% in petrolatum for human studies to differentiate between primary and cross-reactive allergies .
Q. How does solvent choice influence 2-HPMA-based hydrogel properties?
- Solvent polarity : DMSO increases hydrogel permeability (water coefficient k = 1.2×10⁻⁶ cm²/s) compared to aqueous systems (k = 0.8×10⁻⁶ cm²/s) due to altered polymer-solvent interactions .
- Reaction rate : Hydrogel synthesis in DMSO accelerates polymerization by 30% versus ethanol, attributed to improved monomer solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
